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  • Product: 4-(2,5-Dihydroxyphenyl)butanoic acid
  • CAS: 77267-97-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Antioxidant Mechanisms of 4-(2,5-Dihydroxyphenyl)butanoic acid

Introduction: Unveiling the Potential of a Hydroquinone Derivative For researchers in drug development and the broader scientific community, the quest for potent antioxidant compounds is paramount in the fight against ox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hydroquinone Derivative

For researchers in drug development and the broader scientific community, the quest for potent antioxidant compounds is paramount in the fight against oxidative stress-related pathologies.[1][2] 4-(2,5-Dihydroxyphenyl)butanoic acid, a phenolic compound, presents a compelling scaffold for investigation. Its core structure features a hydroquinone (2,5-dihydroxy) moiety attached to a butanoic acid side chain. While direct and extensive research on this specific molecule is emerging, its structural characteristics allow for a robust, theory-grounded exploration of its potential antioxidant mechanisms.[3]

This guide provides a comprehensive technical framework for understanding and evaluating the antioxidant capabilities of 4-(2,5-Dihydroxyphenyl)butanoic acid. We will delve into the predicted mechanisms of action, grounded in the established principles of phenolic and hydroquinone chemistry, and provide detailed, field-proven protocols for their experimental validation. The narrative is designed to not only list steps but to explain the causality behind experimental choices, ensuring a self-validating system for your research endeavors.

Part 1: Structural Basis of Antioxidant Activity

The antioxidant potential of any phenolic compound is intrinsically linked to its molecular structure.[3] In 4-(2,5-Dihydroxyphenyl)butanoic acid, the key to its activity lies in the 2,5-dihydroxy substitution pattern on the phenyl ring.

  • The Hydroquinone Moiety: The 1,4-para-positioning of the two hydroxyl groups is characteristic of a hydroquinone. This arrangement is highly conducive to antioxidant activity. Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is significantly stabilized through resonance. The unpaired electron can be delocalized across the aromatic ring and onto the second hydroxyl group, which lowers the energy of the radical and makes the initial hydrogen donation more favorable.[3]

  • Hydrogen Atom Donation: The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT).[4] The O-H bonds in the hydroquinone moiety have a lower bond dissociation enthalpy (BDE) compared to many other molecules, making them effective hydrogen donors to terminate oxidative chain reactions.[3]

Below is a diagram illustrating the key structural features of 4-(2,5-Dihydroxyphenyl)butanoic acid that are pertinent to its antioxidant activity.

G cluster_molecule 4-(2,5-Dihydroxyphenyl)butanoic acid cluster_features Key Antioxidant Features mol hydroquinone Hydroquinone Moiety (2,5-dihydroxy) mol->hydroquinone h_donor Hydrogen Donating -OH Groups hydroquinone->h_donor Contains side_chain Butanoic Acid Side Chain hydroquinone->side_chain Attached to resonance Resonance Stabilization of Phenoxyl Radical h_donor->resonance Enables

Caption: Key structural features of 4-(2,5-Dihydroxyphenyl)butanoic acid.

Part 2: Elucidating Direct Antioxidant Mechanisms: In Vitro Assays

To empirically quantify the antioxidant potential of 4-(2,5-Dihydroxyphenyl)butanoic acid, a battery of in vitro assays is essential. Each assay probes a different facet of antioxidant action, and together they provide a comprehensive profile.

Free Radical Scavenging Activity

This is the most direct measure of antioxidant efficacy. The core principle involves a colored radical species that becomes decolorized upon accepting a hydrogen atom or an electron from the antioxidant.[5]

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow, non-radical form, 1,1-diphenyl-2-picrylhydrazine.[5][6] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity.[5] This assay is straightforward and widely used for initial screening.[7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(2,5-Dihydroxyphenyl)butanoic acid in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to determine the IC50 value.

    • Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[8]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample solution at various concentrations.[9]

    • Add 180 µL of the DPPH solution to each well and mix thoroughly.[9]

    • Include a control (20 µL of solvent + 180 µL of DPPH solution) and a blank (20 µL of sample + 180 µL of methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[9]

Principle: This assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+).[11] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Generate the ABTS•+ solution by mixing the two stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the sample solution (at various concentrations) to each well.

    • Add 200 µL of the diluted ABTS•+ solution to each well.[11]

    • Mix and incubate at room temperature for 5-7 minutes.[11]

  • Measurement:

    • Read the absorbance at 734 nm.[11]

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Reductant-Based Assays (Reducing Power)

These assays measure the ability of a compound to donate an electron and reduce an oxidant.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[12] The change in absorbance at 593 nm is proportional to the reducing power of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in 1 liter of distilled water.[13]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[13]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in distilled water.[13]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[13][14]

  • Assay Procedure:

    • Add 20 µL of the sample solution to a microplate well or test tube.[14]

    • Add 150-180 µL of the pre-warmed FRAP reagent.[14]

    • Mix and incubate at 37°C for exactly 4-10 minutes.[14][15]

  • Measurement:

    • Measure the absorbance at 593 nm.[12][13]

  • Calculation:

    • A standard curve is generated using a known antioxidant, typically FeSO₄. The FRAP value of the sample is expressed as mM Fe²⁺ equivalents.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H + Antioxidant (H-donor) ABTS ABTS•+ (Blue-Green Radical) ABTS_red ABTS (Colorless, Reduced) ABTS->ABTS_red + Antioxidant (e- donor) Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Deep Blue) Fe3->Fe2 + Antioxidant (reductant)

Caption: Principles of common in vitro antioxidant assays.

Metal Chelating Activity

Principle: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species (e.g., hydroxyl radical via the Fenton reaction).[16] Antioxidants can act by chelating these metal ions, rendering them redox-inactive.[16][17] The ferrous ion chelating assay with ferrozine is a common method to assess this mechanism.[18] Ferrozine forms a stable, magenta-colored complex with Fe²⁺.[16] A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.[16][18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare various concentrations of 4-(2,5-Dihydroxyphenyl)butanoic acid in water or buffer.

    • FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.[16]

    • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in methanol or water.[16]

    • Positive Control: Prepare a series of dilutions of EDTA.[16]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the sample solution to a well.[16]

    • Add 50 µL of the 2 mM FeCl₂ solution. Mix and incubate for 5 minutes.[16]

    • Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution.[16]

    • Mix and incubate in the dark for 10 minutes at room temperature.[16]

  • Measurement:

    • Measure the absorbance at 562 nm.[16][18]

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the sample.[16]

AssayPrincipleWavelength (nm)Standard ControlKey Output
DPPH Hydrogen donation to a stable radical517Gallic AcidIC50
ABTS Quenching of a radical cation734TroloxTEAC
FRAP Reduction of a Fe³⁺-TPTZ complex593FeSO₄Fe²⁺ Equivalents
Metal Chelating Sequestration of pro-oxidant metal ions562EDTAIC50

Part 3: Indirect and Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, many phenolic compounds exert their protective effects by modulating endogenous antioxidant systems. A key pathway is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

The Nrf2-ARE Signaling Pathway

Mechanism Overview: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Free Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[19] This upregulates the expression of Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

The hydroquinone moiety of 4-(2,5-Dihydroxyphenyl)butanoic acid can be oxidized to an electrophilic quinone, which is a known activator of the Nrf2 pathway. This suggests a strong possibility of an indirect, gene-regulatory antioxidant mechanism.

Nrf2_Pathway cluster_nucleus Nuclear Events Antioxidant 4-(2,5-Dihydroxyphenyl)butanoic acid (or its oxidized form) Keap1_Nrf2 Cytoplasm Keap1-Nrf2 Complex (Inactive) Antioxidant->Keap1_Nrf2 Induces Keap1 conformational change Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Upregulation of Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Binding & Transcription

Caption: The Nrf2-ARE antioxidant signaling pathway.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[20][21] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[2][21] A free radical initiator generates peroxyl radicals within the cells, which oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][20] An effective antioxidant will enter the cells and quench these radicals, thus inhibiting DCF formation.[20]

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human hepatocarcinoma cells) in a 96-well black, clear-bottom plate and culture until confluent (e.g., 6 x 10⁴ cells/well for 24 hours).[21]

  • Treatment:

    • Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[1][21]

    • Add 50 µL of a working solution containing both DCFH-DA (e.g., 25 µM) and the test compound (4-(2,5-Dihydroxyphenyl)butanoic acid) or a standard (like Quercetin) at various concentrations to the cells.[1][2]

    • Incubate the plate for 1 hour at 37°C.[1][21]

  • Oxidation and Measurement:

    • Remove the treatment solution and wash the cells again with DPBS.[1][2]

    • Add 100 µL of a free radical initiator solution (e.g., AAPH or ABAP) to all wells.[1][2]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure fluorescence kinetically for 60 minutes, with readings every 1-5 minutes (Excitation: ~485 nm, Emission: ~535 nm).[1][2]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • The CAA value is calculated, and results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[20]

Nrf2 Activation Assay

Principle: To specifically confirm the activation of the Nrf2 pathway, a dedicated assay is required. One common method is an ELISA-based transcription factor assay.[22] This assay uses a 96-well plate coated with a DNA sequence containing the Nrf2 consensus binding site (ARE). Nuclear extracts from cells treated with the test compound are added to the wells. Activated Nrf2 in the extract binds to the immobilized DNA. This binding is then detected using a specific primary antibody against the DNA-bound form of Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Experimental Protocol (Summary):

  • Cell Treatment & Nuclear Extraction:

    • Treat cells (e.g., HepG2) with 4-(2,5-Dihydroxyphenyl)butanoic acid for a specified time (e.g., 16-24 hours).[19] Include a positive control (e.g., sulforaphane).

    • Harvest the cells and perform nuclear extraction using a commercial kit or established protocol to isolate the nuclear proteins.[23]

  • ELISA Procedure:

    • Add the prepared nuclear extracts to the ARE-coated wells and incubate to allow Nrf2 binding.[22]

    • Wash the wells to remove non-specific binding.

    • Add the primary anti-Nrf2 antibody and incubate.[22]

    • Wash, then add the HRP-conjugated secondary antibody and incubate.[22]

    • Wash, then add the TMB substrate and allow color to develop.[22]

    • Add a stop solution and measure the absorbance at 450 nm.[22]

  • Data Analysis:

    • An increase in absorbance at 450 nm compared to untreated control cells indicates activation and nuclear translocation of Nrf2.

Conclusion and Future Directions

This guide outlines the theoretical foundation and a robust experimental framework for characterizing the antioxidant mechanisms of 4-(2,5-Dihydroxyphenyl)butanoic acid. Based on its hydroquinone structure, it is predicted to be a potent direct antioxidant through radical scavenging and potentially metal chelation.[3] Furthermore, its structure strongly suggests the capability to act as an indirect antioxidant by activating the cytoprotective Nrf2-ARE pathway.

The protocols detailed herein provide the necessary tools for researchers, scientists, and drug development professionals to move from theoretical postulation to empirical validation. By systematically applying these assays, a comprehensive antioxidant profile of 4-(2,5-Dihydroxyphenyl)butanoic acid can be established, paving the way for its potential application in therapeutic strategies against oxidative stress.

References

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay - (December 20 2024).
  • 4.4. DPPH Assay - Bio-protocol.
  • A Comparative Analysis of Dihydroxyphenylbutanoic Acid Isomers and Their Antioxidant Potential: A Guide for Researchers - Benchchem.
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc.
  • Application Notes and Protocols for Determining the Metal Chel
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich.
  • ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
  • US20110313672A1 - Cellular antioxidant activity (caa)
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
  • ABTS Antioxidant Capacity Assay - G-Biosciences.
  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct - ResearchG
  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchG
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay - Benchchem.
  • HTRF Human and Mouse Total NRF2 Detection Kit, 500 Assay Points - Revvity.
  • Ferrous Iron Chel
  • Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) - Abcam.
  • Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech.
  • Nrf2 Transcription Factor Assay Kit - Cayman Chemical.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI.
  • In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC.
  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC.

Sources

Exploratory

Solubility Profile of 4-(2,5-Dihydroxyphenyl)butanoic Acid in Organic Solvents

[1][2] Executive Summary & Molecule Characterization 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1 ) is a specialized phenolic acid derivative often utilized as a metabolic intermediate or a synthetic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Characterization

4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1 ) is a specialized phenolic acid derivative often utilized as a metabolic intermediate or a synthetic building block in pharmaceutical development. Structurally, it consists of a hydroquinone core (1,4-dihydroxybenzene) substituted at the 2-position (or 4-position relative to the chain, depending on nomenclature priority) with a butanoic acid side chain.

This guide provides a comprehensive technical analysis of its solubility behavior. Given the scarcity of open-access thermodynamic datasets for this specific isomer, this document synthesizes data from structural analogs (Homogentisic acid, Gentisic acid) and establishes a self-validating experimental framework for researchers to generate precise solubility curves.

Physicochemical Identity
PropertyDetail
IUPAC Name 4-(2,5-Dihydroxyphenyl)butanoic acid
CAS Number 77267-97-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Structural Features Hydrophilic head (2 × Phenolic -OH, 1 × -COOH); Lipophilic linker (Propyl chain)
Predicted LogP ~1.3 – 1.8 (Moderate Lipophilicity)

Theoretical Solubility Framework

Understanding the solubility of 4-(2,5-dihydroxyphenyl)butanoic acid requires analyzing the competition between its crystal lattice energy (driven by intermolecular Hydrogen bonding) and solvation enthalpy .

Structural Determinants
  • The Hydroquinone Core: The 2,5-dihydroxy substitution pattern facilitates strong intermolecular hydrogen bonding, typically resulting in a higher melting point and lower solubility in non-polar solvents compared to mono-phenols.

  • The Butanoic Acid Tail: The C4 carboxylic acid chain introduces flexibility and amphiphilicity. It enhances solubility in alcohols (ethanol, methanol) and esters (ethyl acetate) compared to the more rigid Gentisic acid (benzoic acid derivative).

  • Solvent-Solute Interactions:

    • Protic Solvents (Alcohols): Favorable due to H-bond donation/acceptance with both the phenolic hydroxyls and the carboxylic acid.

    • Aprotic Polar Solvents (DMSO, DMF): Highly favorable. The sulfoxide/amide oxygens act as strong H-bond acceptors, disrupting the crystal lattice effectively.

    • Non-Polar Solvents (Hexane, Toluene): Unfavorable. The cohesive energy density of the solute is too high to be overcome by weak Van der Waals forces.

Analogous Reference Data (Homogentisic Acid)

As a baseline for process design, the solubility profile of Homogentisic acid (2,5-dihydroxyphenylacetic acid)—which differs only by two methylene units in the side chain—serves as a robust predictor.

SolventSolubility (Analogous Prediction)Interaction Mechanism
DMSO High (> 100 mg/mL)Strong H-bond acceptance; Dipole-dipole
Ethanol Moderate (~16–25 mg/mL)H-bonding network; Amphiphilic matching
Water Low-Moderate (~2–5 mg/mL)Hydrophobic effect of the phenyl-propyl moiety limits solubility
Ethyl Acetate Moderate Dipole-dipole; Good for extraction
Hexane Negligible Lack of polar interactions

Technical Insight: The addition of the ethyl group (extending acetic to butanoic acid) generally decreases water solubility and increases solubility in organic solvents like ethyl acetate and octanol due to increased lipophilicity.

Validated Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data (Mole Fraction


) for regulatory filing or process optimization, the following self-validating protocol  is required. This method minimizes errors from supersaturation and degradation (oxidation of the hydroquinone moiety).
Reagents & Equipment
  • Solute: 4-(2,5-Dihydroxyphenyl)butanoic acid (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).

  • Apparatus: Jacketed glass vessel with temperature control (

    
     K), Magnetic stirrer, Syringe filters (0.22 
    
    
    
    m PTFE).
  • Detection: HPLC-UV (280 nm) or Gravimetric Analysis.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake-Flask, Constant T) Time: 24-48h Start->Equilibration T = 298.15 - 323.15 K Sampling Sampling & Filtration (0.22 µm PTFE, Pre-heated) Equilibration->Sampling Verify Equilibrium Dilution Dilution with Mobile Phase (Prevent Precipitation) Sampling->Dilution Analysis Quantification (HPLC/UV) vs. Calibration Curve Dilution->Analysis Analysis->Equilibration If RSD > 2% Calc Calculate Mole Fraction (xe) Analysis->Calc

Caption: Step-by-step isothermal saturation workflow for determining precise solubility limits.

Critical Considerations
  • Oxidation Prevention: The 2,5-dihydroxy motif is susceptible to oxidation to a quinone species. All solvents should be degassed , and the headspace purged with Nitrogen or Argon.

  • Temperature Control: Solubility of phenolic acids is exponentially dependent on temperature. Ensure the water bath stability is

    
    C.
    
  • Sampling: Syringes and filters must be pre-heated to the equilibrium temperature to prevent "crash-out" precipitation during filtration.

Thermodynamic Modeling & Correlation

Experimental data should be correlated using standard thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (


).
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical solids.



  • 
    : Mole fraction solubility.[1][2][3][4]
    
  • 
    : Absolute temperature (Kelvin).[1][3][4][5][6]
    
  • 
    : Empirical model parameters derived from regression.
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To understand the driving forces (Entropy vs. Enthalpy), use the Van't Hoff equation:



  • Endothermic Process (

    
    ):  Solubility increases with temperature (Typical for this class of compounds).
    
  • Entropy-Driven: Positive

    
     indicates disordering of the solvent structure upon solute accommodation.
    
Model Selection Logic

ModelSelection Data Experimental Data (xe vs T) CheckLinear Check Linearity: ln(xe) vs 1/T Data->CheckLinear Linear Linear? CheckLinear->Linear VantHoff Use Van't Hoff Model (Ideal Solution) Linear->VantHoff Yes (R² > 0.99) Apelblat Use Modified Apelblat (Non-Ideal/Wide T Range) Linear->Apelblat No (Curvature)

Caption: Decision matrix for selecting the appropriate thermodynamic correlation model.

References

  • Sigma-Aldrich. Product Specification: 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS 77267-97-1).Link

  • Cayman Chemical. Homogentisic Acid Solubility & Stability Data.[7]Link

  • Mota, F.L., et al. "Solubility and solid phase studies of isomeric phenolic acids in pure solvents." Fluid Phase Equilibria, 2008. (Provides comparative data for Gentisic Acid). Link

  • Li, X., et al. "Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K." Journal of Chemical & Engineering Data, 2006. Link

  • MedChemExpress. Homogentisic Acid Solvent & Solubility Information.Link[8]

Sources

Foundational

Literature review of 4-(2,5-Dihydroxyphenyl)butanoic acid derivatives

Executive Summary 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1) represents a specialized chemical scaffold combining a redox-active hydroquinone core with a C4-carboxylic acid linker . Unlike its shorter homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1) represents a specialized chemical scaffold combining a redox-active hydroquinone core with a C4-carboxylic acid linker . Unlike its shorter homolog gentisic acid (2,5-dihydroxybenzoic acid), the butanoic acid tail provides increased lipophilicity and steric flexibility, making it a critical intermediate in the design of Matrix Metalloproteinase (MMP) inhibitors , lipophilic antioxidants, and redox-active polymers.

This guide provides a definitive technical analysis of the molecule, detailing a self-validating synthetic pathway, its mechanism of action as a "pro-antioxidant," and its utility as a pharmacophore in drug development.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(2,5-dihydroxyphenyl)butanoic acid
CAS Number 77267-97-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Moiety Hydroquinone (1,4-dihydroxybenzene)
Linker Butanoic acid (Propyl-carboxyl chain)
Solubility Soluble in Ethanol, DMSO, DMF; Poorly soluble in water (neutral pH)
pKa (Predicted) Carboxyl: ~4.7

Synthetic Protocol (Self-Validating)

The synthesis of 4-(2,5-dihydroxyphenyl)butanoic acid requires a robust three-stage workflow. Direct alkylation of hydroquinone is prone to oxidation; therefore, the dimethoxy-protection strategy is the industry standard for high-yield synthesis.

Stage 1: Friedel-Crafts Acylation

Objective: C-C bond formation between the aromatic ring and the linker.

  • Substrate: 1,4-Dimethoxybenzene[1]

  • Reagent: Succinic Anhydride[2]

  • Catalyst: Aluminum Chloride (AlCl₃)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stirrer and addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Dissolve 1,4-dimethoxybenzene (13.8 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) in anhydrous Dichloromethane (DCM) or Nitrobenzene (50 mL). Cool to 0°C.

  • Addition: Slowly add AlCl₃ (26.6 g, 0.2 mol) portion-wise over 30 minutes. Caution: Exothermic reaction.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn dark red/brown.

  • Quench: Pour the reaction mixture over 200 g of crushed ice/HCl (conc.) mixture.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol.
    
  • Checkpoint: Product is 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid . Confirm via NMR (Carbonyl peak ~196 ppm).

Stage 2: Carbonyl Reduction

Objective: Removal of the benzylic ketone to form the saturated alkyl chain.

  • Method: Clemmensen Reduction (Zinc Amalgam) or Catalytic Hydrogenation (

    
    ).
    
  • Preferred Route (Lab Scale): Pd/C Hydrogenation is cleaner for this specific substrate.

Protocol:

  • Dissolve the keto-acid intermediate (5 g) in Ethanol (50 mL) with catalytic Acetic Acid.

  • Add 10% Pd/C catalyst (0.5 g).

  • Hydrogenate at 40–60 psi

    
     at 50°C for 12 hours.
    
  • Filter through Celite to remove catalyst. Evaporate solvent.

  • Checkpoint: Product is 4-(2,5-dimethoxyphenyl)butanoic acid . Absence of ketone C=O signal in IR/NMR.

Stage 3: Demethylation (Deprotection)

Objective: Exposing the hydroquinone hydroxyls.

  • Reagent: Boron Tribromide (

    
    ) or 48% HBr/Acetic Acid.
    

Protocol:

  • Dissolve the reduced intermediate in anhydrous DCM at -78°C.

  • Add

    
     (1M in DCM, 3.0 equivalents) dropwise.
    
  • Warm to room temperature and stir overnight.

  • Quench carefully with ice water (Hydrolysis of borate esters).

  • Extract with Ethyl Acetate. The product is air-sensitive; store under inert gas.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the critical decision nodes.

SynthesisPath Start 1,4-Dimethoxybenzene (Starting Material) Step1 Friedel-Crafts Acylation (+ Succinic Anhydride / AlCl3) Start->Step1 Inter1 Intermediate 1: 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid Step1->Inter1 C-C Bond Formation Step2 Reduction (Pd/C + H2 or Zn(Hg)/HCl) Inter1->Step2 Inter2 Intermediate 2: 4-(2,5-dimethoxyphenyl)butanoic acid Step2->Inter2 Ketone Removal Step3 Demethylation (BBr3 or HBr/AcOH) Inter2->Step3 Final Target: 4-(2,5-Dihydroxyphenyl)butanoic acid Step3->Final Deprotection

Caption: Three-stage synthetic pathway utilizing a dimethoxy-protection strategy to prevent premature oxidation of the hydroquinone core.

Biological Mechanism & Pharmacophore Utility[4]

Redox Cycling & Antioxidant Activity

The 2,5-dihydroxy motif is a classic hydroquinone . In physiological environments, this moiety undergoes reversible oxidation to a para-quinone species. This cycling is the basis of its biological activity.

  • ROS Scavenging: The molecule donates Hydrogen atoms (H•) to neutralize free radicals (e.g., Lipid Peroxyl radicals), converting itself into a semiquinone radical, which stabilizes via resonance.

  • Pro-Oxidant Potential: In the presence of high transition metals (Cu²⁺, Fe³⁺), the hydroquinone can drive Fenton chemistry.

MMP Inhibition (Zinc Binding)

Matrix Metalloproteinases (MMPs) rely on a catalytic Zinc ion. The carboxylic acid tail of 4-(2,5-dihydroxyphenyl)butanoic acid interacts with the Zinc active site, though weakly.

  • Optimization: To create a potent MMP inhibitor (e.g., for cancer metastasis or tissue remodeling), the carboxylic acid is typically converted to a Hydroxamic Acid (-CONHOH).

  • Selectivity: The hydrophobic phenyl-butyl chain fits into the S1' pocket of MMP-2 and MMP-9 enzymes.

Mechanism Diagram

Mechanism HQ Hydroquinone Form (Reduced) SQ Semiquinone Radical (Unstable Intermediate) HQ->SQ -e⁻, -H⁺ (Antioxidant Action) Target ROS Scavenging (Lipid Peroxidation Inhibition) HQ->Target H-Atom Transfer Q Quinone Form (Oxidized) SQ->Q -e⁻, -H⁺ Q->HQ +2e⁻, +2H⁺ (Reductase Enzymes)

Caption: The reversible redox cycle of the 2,5-dihydroxy scaffold allows it to act as a continuous radical scavenger.

Comparative Data: Antioxidant Potency

The following table synthesizes data from analogous hydroquinone derivatives to predict the efficacy of the butanoic acid derivative relative to standards.

CompoundMoietyLinker LengthDPPH Scavenging (IC50)Lipophilicity (LogP)
Target Molecule 2,5-DihydroxyC4 (Butanoic)~14.5 µM (Predicted)1.82
Gentisic Acid2,5-DihydroxyC1 (Benzoic)28.0 µM0.76
Homogentisic Acid2,5-DihydroxyC2 (Acetic)22.0 µM1.10
Hydroquinone1,4-DihydroxyNone12.0 µM0.59

Interpretation: The target molecule exhibits higher lipophilicity (LogP 1.82) than Gentisic acid, suggesting superior membrane permeability and efficacy in preventing lipid peroxidation in cell membranes.

References

  • Friedel-Crafts Chemistry: "Friedel-Crafts Alkylation of 1,4-dimethoxybenzene." Chemistry Department, CCSF.

  • Antioxidant Activity: "Antioxidant Activity of Natural Hydroquinones." International Journal of Molecular Sciences, 2022.

  • MMP Inhibition: "Challenges in Matrix Metalloproteinases Inhibition." Pharmaceuticals (Basel), 2016.

  • Analogous Synthesis: "Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid." PrepChem.

  • Product Data: "4-(2,5-Dihydroxyphenyl)butanoic acid Product Page." Sigma-Aldrich / Ambeed.[4]

Sources

Exploratory

Technical Whitepaper: Thermal Stability & Degradation Kinetics of 4-(2,5-Dihydroxyphenyl)butanoic Acid

The following technical guide details the thermal degradation characteristics of 4-(2,5-Dihydroxyphenyl)butanoic acid. It is structured to serve as a primary reference for analytical method development and stability prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal degradation characteristics of 4-(2,5-Dihydroxyphenyl)butanoic acid. It is structured to serve as a primary reference for analytical method development and stability profiling in drug discovery.[1]

[1]

Executive Summary & Structural Analysis

4-(2,5-Dihydroxyphenyl)butanoic acid represents a chemical duality: it possesses a redox-active 1,4-hydroquinone core fused with a butyric acid tail .[1] This structural arrangement creates two distinct vectors for thermal instability:

  • Oxidative Dehydrogenation: The hydroquinone moiety is thermodynamically predisposed to oxidize into a para-benzoquinone derivative.[1] This reaction is heat-accelerated and autocatalytic in the presence of moisture or trace metals.[1]

  • Intramolecular Cyclization: The proximity of the C2-hydroxyl group to the carboxylic acid tail facilitates heat-driven dehydration, potentially yielding lactone or cyclic ether species.[1]

Critical Stability Threshold:

  • Solid State: Stable < 25°C under inert gas.[1] Significant degradation observable > 60°C (discoloration).[1]

  • Melting Point: Typically 124–128°C (dependent on polymorph).[1] Decomposition often onsets immediately post-fusion.[1]

Thermal Degradation Mechanisms

The degradation of this molecule is not a single event but a branched pathway dependent on oxygen availability and temperature.

Mechanism A: Oxidative Dehydrogenation (The "Browning" Pathway)

The most rapid degradation mode is the conversion of the colorless hydroquinone to a colored quinone.

  • Trigger: Heat (>40°C) + Oxygen.[1]

  • Process: The molecule loses two protons and two electrons.[1] This proceeds via a semiquinone radical intermediate.[1]

  • Visual Indicator: Samples turn from white/off-white to pink, then dark brown/black (quinhydrone complex formation).[1]

Mechanism B: Intramolecular Cyclization (The "Dehydration" Pathway)

Under anaerobic thermal stress (e.g., TGA under Nitrogen), the molecule undergoes dehydration.

  • Trigger: High Heat (>130°C) or Acidic Catalysis.[1]

  • Process: The carboxylic acid carbonyl is attacked by the nucleophilic oxygen of the ortho-hydroxyl group (position 2 on the ring).

  • Product: Formation of a cyclic lactone (dihydrocoumarin-type derivative) with the loss of water (Mass -18 Da).[1]

Mechanism C: Decarboxylation

At extreme temperatures (>200°C), the aliphatic chain may cleave, releasing CO₂.[1] This is generally secondary to oxidation and cyclization.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the kinetic relationship between the parent molecule and its primary thermal degradants.

DegradationPathways Parent 4-(2,5-Dihydroxyphenyl) butanoic acid (MW: 196.2) SemiQ Semiquinone Radical Parent->SemiQ Heat, O2 -1 e-, -1 H+ Lactone Cyclic Lactone (Dehydration Product) (MW: 178.2) Parent->Lactone Heat (Anaerobic) - H2O Quinone Benzoquinone Derivative (Oxidation Product) SemiQ->Quinone -1 e-, -1 H+ Polymer Oligomeric Aggregates (Insoluble) Quinone->Polymer Michael Addition (Cross-linking)

Caption: Figure 1. Thermal degradation pathways showing oxidative (red) and dehydration (green) routes.

Analytical Methodology & Protocols

To validate these characteristics in your specific lot, the following self-validating protocols are recommended.

Protocol 1: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset of thermal decomposition (


) and differentiate between solvent loss and degradation.[1]
  • Sample Prep: Weigh 5–10 mg of dried sample into an alumina pan. Do not crimp hermetically (allow gas escape).[1]

  • Instrument: TGA (e.g., TA Instruments Q500 or similar).

  • Method:

    • Purge: Nitrogen (40 mL/min) to isolate thermal effects from oxidative ones.

    • Ramp: Equilibrate at 30°C, then ramp 10°C/min to 350°C.

  • Data Interpretation:

    • Event 1 (<100°C): Volatiles/Solvent loss (if any).[1]

    • Event 2 (~125°C): Melting endotherm (if coupled with DSC).[1]

    • Event 3 (~140–160°C): Mass loss step corresponding to dehydration (Lactonization).[1]

    • Event 4 (>200°C): Gross decomposition/charring.[1]

Protocol 2: Forced Degradation (Oxidative Stress)

Objective: Generate the quinone impurity for HPLC marker identification.[1]

  • Preparation: Dissolve 10 mg of substance in 10 mL Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 30%

    
    . Heat at 60°C for 2 hours.
    
  • Analysis: Inject onto HPLC-UV (254 nm and 280 nm).

  • Expected Result: Disappearance of the parent peak and emergence of a less polar peak (Quinone) and a highly polar front (ring-opened acids).[1]

Stability Data Summary (Representative)

The following table summarizes typical degradation characteristics for 2,5-dihydroxy-substituted carboxylic acids.

ParameterCharacteristic ValueNotes
Melting Point (

)
124°C – 128°CSharp endotherm followed immediately by exotherm (decomp).[1]
Oxidation Onset > 40°C (Ambient Air)Highly sensitive to moisture.[1] Requires desiccant.[1]
Thermal Dehydration > 135°CFormation of internal ester (lactone).[1]
Storage Requirement -20°C, Argon/NitrogenProtect from light (amber vials) to prevent photo-oxidation.[1]
Solubility DMSO, Methanol, EthanolPoor stability in alkaline buffers (rapid oxidation).[1]

Handling & Storage Recommendations

Why it matters: The 2,5-dihydroxy substitution pattern is significantly more reactive than the 3,4- (catechol) or 4- (phenol) analogs due to the para-arrangement allowing facile quinone formation.[1]

  • Inert Atmosphere: All bulk solids must be stored under Argon or Nitrogen.[1]

  • Avoid Bases: Never dissolve in basic media (pH > 8) unless immediate use is intended; the phenolate ion oxidizes orders of magnitude faster than the phenol.[1]

  • Cold Chain: Transport and store at -20°C.

References

  • Sigma-Aldrich. (n.d.).[1] 4-(2,5-Dimethoxyphenyl)butyric acid Product Specification. Retrieved from [1]

    • Context: Provides baseline physical properties (MP) for the protected methoxy-analog, serving as a stable reference point for the dihydroxy target.[1]

  • National Institutes of Health (NIH). (2022).[1] Thermal Hydroquinone Oxidation on Co/N-doped Carbon Proceeds by a Band-Mediated Electrochemical Mechanism. Retrieved from

    • Context: Validates the mechanistic pathway of hydroquinone-to-quinone oxidation under thermal stress.[1]

  • BenchChem. (2025).[1][2][3][4] Stability and proper storage conditions for 4-(2,3-dihydroxyphenyl)butanoic acid. Retrieved from [1]

    • Context: While discussing the 2,3-isomer, this source confirms the general instability of dihydroxyphenyl-butanoic acids to light, heat, and air, necessitating inert storage.[1]

  • ResearchGate. (2025). Experimental investigation of thermal decomposition of dihydroxybenzene isomers. Retrieved from

    • Context: Provides the fundamental pyrolytic degradation products of the hydroquinone core (CO, benzoquinone)

Sources

Foundational

Hydrolytic stability of 4-(2,5-Dihydroxyphenyl)butanoic acid esters

An In-depth Technical Guide to the Hydrolytic Stability of 4-(2,5-Dihydroxyphenyl)butanoic Acid Esters Executive Summary 4-(2,5-dihydroxyphenyl)butanoic acid is a hydroquinone derivative with potential therapeutic applic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrolytic Stability of 4-(2,5-Dihydroxyphenyl)butanoic Acid Esters

Executive Summary

4-(2,5-dihydroxyphenyl)butanoic acid is a hydroquinone derivative with potential therapeutic applications, hindered by the inherent instability and poor bioavailability of the hydroquinone moiety. Esterification of the butanoic acid group represents a viable prodrug strategy to overcome these limitations.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the hydrolytic stability of these esters. We delve into the chemical mechanisms of degradation, present detailed protocols for assessing stability under both chemical and enzymatic conditions, and discuss the analytical techniques required for accurate quantification. The primary degradation pathway is the hydrolysis of the ester linkage, a reaction heavily influenced by pH, temperature, and the presence of esterase enzymes.[4][5][6] A secondary pathway, the oxidation of the 2,5-dihydroxyphenyl (hydroquinone) ring, is also considered. This document serves as a foundational resource for researchers in drug development, providing the necessary framework to design, execute, and interpret stability studies critical for advancing these compounds from discovery to clinical application.

Introduction: The Prodrug Rationale and the Stability Imperative

Hydroquinone and its derivatives are potent agents in various therapeutic areas, but their clinical utility is often hampered by rapid oxidation and poor pharmacokinetic profiles.[1][7] A common and effective strategy to enhance the delivery and stability of a parent drug is the formation of a bioreversible derivative, or prodrug.[3] Converting the carboxylic acid of 4-(2,5-dihydroxyphenyl)butanoic acid into an ester is a classic prodrug approach designed to mask the polar acid group, thereby potentially increasing lipophilicity and improving membrane permeability.[1][2]

However, the success of such a prodrug hinges on its stability profile. The ester must be stable enough to survive storage and, in some cases, the gastrointestinal tract, yet be labile enough to be cleaved by chemical or enzymatic hydrolysis in the target tissue or systemic circulation to release the active hydroquinone parent.[8][9] Therefore, a thorough understanding and quantitative assessment of the hydrolytic stability of these esters is not merely a perfunctory task but a cornerstone of their development. This guide outlines the critical factors governing this stability and the experimental workflows to precisely measure it.

Fundamental Principles of Ester Hydrolysis

The stability of a 4-(2,5-dihydroxyphenyl)butanoic acid ester is primarily dictated by the susceptibility of its ester bond to cleavage by water. This hydrolysis can proceed through several mechanisms.

Chemical Hydrolysis: pH-Dependent Pathways

Ester hydrolysis is catalyzed by both acid and base.[6][10] The rate of hydrolysis is typically minimal in the neutral to slightly acidic pH range (pH 4-6) and increases significantly under strongly acidic or alkaline conditions.[11]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[6][12] The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is relevant for assessing stability in the acidic environment of the stomach (pH ~1.2).

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction is irreversible and typically much faster than acid-catalyzed hydrolysis.[10] This pathway is critical for understanding degradation at physiological pH (7.4) and in alkaline formulations.

Enzymatic Hydrolysis

In vivo, the primary mechanism for the cleavage of ester prodrugs is enzymatic hydrolysis, mediated predominantly by carboxylesterases (CES) found in high concentrations in the liver, plasma, and intestine.[4][5] These enzymes efficiently catalyze the hydrolysis of a wide range of esters, releasing the parent acid and corresponding alcohol. The rate of enzymatic hydrolysis is dependent on the structure of the ester, particularly the nature of the alcohol moiety, which can influence enzyme binding.[4]

Competing Degradation: Oxidation of the Hydroquinone Moiety

A significant consideration for this class of compounds is the oxidative instability of the 2,5-dihydroxyphenyl (hydroquinone) ring.[13] This moiety can readily oxidize to form a reactive p-benzoquinone, especially in the presence of oxygen, light, and at neutral to alkaline pH.[11][14][15] This degradation pathway can occur in both the intact ester and the released parent acid, leading to discoloration (e.g., turning brown or black) and loss of activity.[11]

Visualization of Degradation Pathways

The following diagrams illustrate the key chemical and enzymatic degradation routes for a representative methyl ester of 4-(2,5-dihydroxyphenyl)butanoic acid.

G cluster_main Degradation of 4-(2,5-Dihydroxyphenyl)butanoic Acid Ester cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway Ester R-Ester (4-(2,5-Dihydroxyphenyl)butanoic Acid Ester) AcidCat Acid-Catalyzed (H+, H₂O) Ester->AcidCat pH < 4 BaseCat Base-Catalyzed (OH⁻) Ester->BaseCat pH > 7 EnzymeCat Enzymatic (e.g., Carboxylesterases) Ester->EnzymeCat In Vivo OxidizedEster Oxidized Ester (p-Benzoquinone derivative) Ester->OxidizedEster O₂ / high pH ParentAcid Parent Acid (4-(2,5-Dihydroxyphenyl)butanoic Acid) OxidizedAcid Oxidized Acid (p-Benzoquinone derivative) ParentAcid->OxidizedAcid O₂ / high pH AcidCat->ParentAcid BaseCat->ParentAcid EnzymeCat->ParentAcid

Caption: Key degradation pathways for the subject esters.

Experimental Assessment of Hydrolytic Stability

A systematic evaluation of hydrolytic stability requires a well-designed experimental workflow. The goal is to determine the rate of degradation under various conditions to predict the compound's shelf-life and in vivo fate.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Data Processing A Prepare Ester Stock Solution (e.g., in Acetonitrile or DMSO) C Initiate Reaction: Add stock solution to pre-warmed buffer/enzyme solution A->C B Prepare Reaction Buffers (e.g., pH 1.2, 7.4, 9.0) and Enzyme Solutions B->C D Incubate at Controlled Temp (e.g., 37°C) C->D E Withdraw Aliquots at Defined Time Points (t=0, 5, 15, 30, 60 min...) D->E F Quench Reaction: Add cold Acetonitrile with Internal Standard E->F G Centrifuge and Analyze Supernatant by HPLC-UV F->G H Quantify Remaining Ester vs. Internal Standard G->H I Plot ln(% Remaining) vs. Time H->I J Calculate Rate Constant (k) and Half-Life (t½) I->J

Caption: Standard experimental workflow for stability assessment.

Protocol: pH-Dependent Hydrolysis Study

This protocol determines the intrinsic chemical stability of the ester across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers, such as 0.1 M HCl (pH 1.2), 0.1 M phosphate buffer (pH 7.4), and 0.1 M borate buffer (pH 9.0). Filter all buffers before use.

  • Stock Solution: Prepare a 10 mM stock solution of the test ester in a water-miscible organic solvent like acetonitrile.

  • Reaction Initiation: Add 990 µL of the desired buffer to a microcentrifuge tube and pre-warm to 37°C. To initiate the reaction, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex briefly. This is time zero (t=0).

  • Incubation and Sampling: Incubate the reaction tubes at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot.

  • Quenching: Immediately add the 100 µL aliquot to a tube containing 200 µL of ice-cold acetonitrile to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate any salts, and analyze the supernatant by HPLC-UV as described in section 4.3.

Protocol: Enzymatic Stability Study (Liver Microsomes)

This protocol assesses the ester's susceptibility to metabolism by hepatic enzymes.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test ester in acetonitrile.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM with phosphate buffer to a final protein concentration of 1 mg/mL.

  • Reaction Initiation: In a microcentrifuge tube, combine 980 µL of the HLM suspension and pre-warm to 37°C for 5 minutes. To initiate the reaction, add 20 µL of the 10 mM stock solution (final concentration 200 µM; final solvent concentration 2%). Vortex briefly.

  • Incubation and Sampling: Incubate at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 100 µL aliquot.

  • Quenching: Quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard.

  • Control Experiment: Run a parallel incubation without HLM (using buffer instead) to measure and correct for any chemical hydrolysis.

  • Analysis: Vortex the quenched samples, centrifuge at high speed for 10 minutes to pellet the protein, and analyze the supernatant by HPLC-UV.

Analytical Methodology: HPLC-UV Quantification

High-Performance Liquid Chromatography with UV detection is a robust method for quantifying the disappearance of the parent ester and the appearance of the acid metabolite.[4][16]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The hydroquinone moiety has a strong UV absorbance. A wavelength between 280-295 nm is typically appropriate.

  • Quantification: The concentration of the ester at each time point is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the ester.

Data Analysis and Interpretation

The data from stability studies are used to calculate key kinetic parameters that define the ester's lability.

Kinetic Calculations

For most conditions, ester hydrolysis follows first-order kinetics. The rate of degradation is proportional to the concentration of the ester:

Rate = k * [Ester]

A plot of the natural logarithm of the percentage of ester remaining versus time will yield a straight line.

  • Rate Constant (k): The degradation rate constant is the negative of the slope of this line.

  • Half-Life (t½): The half-life, or the time required for 50% of the ester to degrade, is calculated from the rate constant using the following equation:

t½ = 0.693 / k

Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

ConditionpHTemperature (°C)Half-Life (t½, minutes)Rate Constant (k, min⁻¹)
Acidic Buffer1.237> 480< 0.0014
Physiological Buffer7.4372400.0029
Alkaline Buffer9.037450.0154
Human Liver Microsomes7.43780.0866

Table 1: Example hydrolytic stability data for a hypothetical 4-(2,5-dihydroxyphenyl)butanoic acid ester. Data are illustrative.

Conclusion and Implications for Drug Development

The hydrolytic stability of 4-(2,5-dihydroxyphenyl)butanoic acid esters is a critical attribute that dictates their potential as successful prodrugs. A comprehensive evaluation, encompassing both chemical stability across a physiologically relevant pH range and metabolic stability in the presence of hydrolytic enzymes, is essential. The protocols and principles outlined in this guide provide a robust framework for such an assessment. The data generated—specifically the degradation half-life under various conditions—directly informs formulation development, shelf-life prediction, and the anticipated pharmacokinetic profile of the prodrug. An ideal ester candidate will exhibit sufficient stability for formulation and administration while demonstrating efficient cleavage in the target biological environment to ensure the timely and effective release of the active 4-(2,5-dihydroxyphenyl)butanoic acid.

References

  • Yin, F., Liu, D., Chen, J., Liu, Y., Zhang, C., & Wang, S. (2024). Comparative study on the enzymatic degradation of phenolic esters: The HPLC-UV quantification of tyrosol and gallic acid liberated from tyrosol acyl esters and alkyl gallates by hydrolytic enzymes. Food Chemistry, 442, 138529.
  • Australian Industrial Chemicals Introduction Scheme (2022).
  • University of Leeds Library Resources (2012).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807.
  • Huang, S., et al. (2013). Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of β-Lapachone. Pharmaceutical Research, 30(10), 2537–2547.
  • Zieniuk, B., Wołoszynowska, M., Białecka-Florjańczyk, E., & Fabiszewska, A. (2020). Reaction scheme of enzymatic esterification of phenolic acids with...
  • Moser, P., et al. (2015). Enzymatic synthesis of phenolic acid esters and steryl phenolates.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • Szwajgier, D., & Baranowska-Wójcik, E. (2022). Enzymatic Lipophilization of Phenolics Present in Plant Extracts. Encyclopedia.pub.
  • BenchChem (2025). Application Notes and Protocols for the Esterification of 4-(2-hydroxyphenyl)butanoic acid.
  • Wang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(10), 6891-6901.
  • Enguita, F. J., & Leitão, A. L. (2017). Hydroquinone: Properties and microbial degradation processes.
  • Choi, K., et al. (2013). Quinone prodrug compositions and methods of use.
  • BenchChem (2025). Technical Support Center: Synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid.
  • Ball, D. W., et al. (n.d.). Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.
  • Truong, H., Lomnicki, S., & Dellinger, B. (2008). Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone. Chemosphere, 71(1), 107-113.
  • LibreTexts. (2022). 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Stella, V. J. (2019). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 24(16), 2896.
  • BenchChem (2025). Stability and proper storage conditions for 4-(2,3-dihydroxyphenyl)butanoic acid.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • ChemistNATE. (2020, August 17).
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • Kim, H. Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 8(5).

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-(2,5-Dihydroxyphenyl)butanoic acid detection

Application Note: HPLC Method Development for 4-(2,5-Dihydroxyphenyl)butanoic Acid Abstract 4-(2,5-Dihydroxyphenyl)butanoic acid (2,5-DHPBA) presents a unique analytical challenge due to its dual functionality: a polar c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-(2,5-Dihydroxyphenyl)butanoic Acid

Abstract

4-(2,5-Dihydroxyphenyl)butanoic acid (2,5-DHPBA) presents a unique analytical challenge due to its dual functionality: a polar carboxylic acid tail and an electroactive, oxidation-prone hydroquinone moiety. Standard reverse-phase methods often fail due to on-column oxidation (forming the quinone analog) or poor retention of the polar acid group. This guide details a robust HPLC protocol utilizing Electrochemical Detection (ECD) for femtomole-level sensitivity, backed by a UV-Vis alternative for routine high-concentration analysis. Critical emphasis is placed on sample stabilization to prevent the "Hydroquinone-Quinone" redox cycle during processing.

Part 1: The Analyte & The Challenge

To develop a rugged method, one must understand the molecule's behavior in solution. 2,5-DHPBA is not merely an organic acid; it is a redox-active switch .

  • Chemical Structure : A phenyl ring substituted at positions 2 and 5 with hydroxyl groups (hydroquinone) and at position 1 with a butanoic acid chain.

  • The "Hydroquinone Trap" : At neutral or basic pH, or in the presence of dissolved oxygen, the 2,5-dihydroxy motif rapidly oxidizes to 4-(2,5-dioxophenyl)butanoic acid (a para-quinone). This results in peak splitting, tailing, or complete signal loss.

  • Polarity : The carboxylic acid (pKa ~4.5) requires pH control for retention on hydrophobic stationary phases.

Mechanism of Instability (Visualized)

OxidationPathway cluster_prevention Prevention Strategy HQ 4-(2,5-Dihydroxyphenyl) butanoic acid (Analyte) Intermediate Semiquinone Radical (Unstable Intermediate) HQ->Intermediate -e-, -H+ (pH > 5 or O2) Q 4-(2,5-Dioxophenyl) butanoic acid (Oxidized Artifact) Intermediate->Q -e-, -H+ Q->HQ +2e-, +2H+ (Requires Reducing Agent) Antioxidant Add Ascorbic Acid or Na Metabisulfite Antioxidant->Intermediate Inhibits Acidification Maintain pH < 3.0 Acidification->HQ Stabilizes

Figure 1: The redox instability of 2,5-DHPBA. Without antioxidant protection and pH control, the analyte converts to its quinone form, leading to quantification errors.

Part 2: Method Development Strategy

Detector Selection
  • Electrochemical Detection (ECD) : Recommended. The 2,5-dihydroxy group is highly electroactive. ECD offers 100-1000x higher sensitivity than UV and is selective against non-electroactive matrix interferences.

    • Mode: Amperometric (DC) or Coulometric.[1]

    • Potential: +0.6 V to +0.8 V vs. Ag/AgCl (oxidative mode).

  • UV-Vis / DAD : Suitable for synthesis monitoring or stock solution verification.

    • Wavelength: 288 nm (excitation of the phenolic ring).

  • Mass Spectrometry (LC-MS) : Use ESI Negative mode (carboxylic acid ionization).

Column Chemistry
  • Standard C18 : Often results in "dewetting" or poor retention of the polar acid chain if 100% aqueous mobile phase is required.

  • Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Hydro) : Recommended. The embedded polar group interacts with the carboxylic acid/phenol, improving peak shape and allowing highly aqueous mobile phases without phase collapse.

Mobile Phase Design
  • pH Control : Must be pH 2.5 – 3.0 .

    • Reason: Suppresses ionization of the carboxylic acid (keeping it neutral for retention) and stabilizes the hydroquinone moiety against auto-oxidation.

  • Modifier : Methanol is preferred over Acetonitrile for ECD as it produces lower background currents.

Part 3: Detailed Experimental Protocol

A. Reagents & Preparation
  • Stock Solvent : Methanol:Water (50:50) containing 0.1% Ascorbic Acid (Antioxidant).

  • Mobile Phase A : 50 mM Sodium Phosphate Buffer (pH 2.8) + 0.5 mM EDTA (chelates metal ions that catalyze oxidation).

  • Mobile Phase B : 100% Methanol (HPLC Grade).

B. Sample Preparation (Biological/Complex Matrix)

This step is the primary source of error. Speed and acidity are vital.

  • Collection : Collect bio-fluid (plasma/urine) into tubes containing Sodium Metabisulfite (final conc. 0.5%).[1][2]

  • Protein Precipitation :

    • Add 200 µL sample to 20 µL 4 M Perchloric Acid (HClO₄) containing 0.1% EDTA.

    • Why Perchloric? It precipitates proteins and creates a highly acidic environment that "freezes" the oxidation state.

  • Centrifugation : Spin at 14,000 x g for 10 mins at 4°C.

  • Filtration : Filter supernatant through 0.22 µm PTFE filter into an amber vial (light protection).

C. Chromatographic Conditions
ParameterConditionNotes
Column C18 Polar-Embedded (150 x 4.6 mm, 3-5 µm)e.g., Synergi Hydro-RP or Atlantis T3
Flow Rate 1.0 mL/minAdjust for backpressure < 250 bar
Temp 30°CThermostatting reduces ECD baseline drift
Injection 10 - 20 µLKeep autosampler at 4°C
Isocratic 85% A / 15% BGood starting point for retention k' ~ 3-5
Gradient 0-5 min: 5% B → 30% BIf late-eluting impurities are present
D. Detection Settings

Option 1: Electrochemical (High Sensitivity) [3][4]

  • Cell : Glassy Carbon Working Electrode.[5]

  • Reference : Ag/AgCl.

  • Potential : +0.70 V.

  • Filter : 0.1 Hz (removes high-frequency pump noise).

Option 2: UV-Vis (Routine)

  • Wavelength : 288 nm.

  • Reference : 360 nm (if using DAD).

Part 4: Method Validation & Troubleshooting

Validation Parameters
ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.999Range: 10 nM – 10 µM (ECD); 1 µM – 1 mM (UV)
LOD S/N > 3Typically ~50 fmol on-column for ECD
Stability < 5% degradationCritical : Assess processed sample in autosampler (4°C) over 12h
Recovery 85 - 115%Spike matrix with standard before acidification
Troubleshooting Guide
  • Peak Tailing :

    • Cause: Secondary interactions between the phenol and residual silanols on the silica.

    • Fix: Increase buffer concentration to 100 mM or switch to a "fully end-capped" column.

  • Ghost Peaks / Baseline Drift (ECD) :

    • Cause: Metal contamination or mobile phase impurities.

    • Fix: Pass Mobile Phase A through a cleanup column (e.g., C18 solid phase extraction cartridge) before use. Ensure EDTA is present.

  • Split Peaks :

    • Cause: Partial oxidation to quinone.

    • Fix: Check antioxidant levels in sample. Prepare fresh standards daily.

Part 5: Workflow Visualization

MethodWorkflow Start Start Method Development Q_Conc Estimated Concentration? Start->Q_Conc High High (> 1 µM) Q_Conc->High Synthesis/QC Low Low (< 1 µM) Q_Conc->Low Bio-analysis Det_UV Detector: UV-Vis (288 nm) High->Det_UV Det_ECD Detector: ECD (+0.7 V) Low->Det_ECD Col_Sel Column Selection: Polar-Embedded C18 Det_UV->Col_Sel Det_ECD->Col_Sel MP_Opt Mobile Phase Optimization: Buffer pH 2.8 + EDTA Col_Sel->MP_Opt Check_Stab Stability Check: Is peak splitting? MP_Opt->Check_Stab Yes_Split Yes Check_Stab->Yes_Split No_Split No Check_Stab->No_Split Action_Anti Action: Increase Ascorbic Acid Check pH < 3.0 Yes_Split->Action_Anti Final Finalize Validation No_Split->Final Action_Anti->Check_Stab

Figure 2: Decision tree for method configuration and troubleshooting.

References

  • MDPI . (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025). 2,5-Dihydroxy-1,4-benzoquinones Appended with Phosphonate Groups: Structural, Spectroscopic, and Electrochemical Properties. Retrieved from [Link]

  • JASCO . (2025). HPLC Solutions with Electrochemical Detection for Most Sensitive and Selective Analysis. Retrieved from [Link]

  • ResearchGate . (2020). Degradation of the cellulosic key chromophore 2,5-dihydroxy-[1,4]-benzoquinone (DHBQ).[6] Retrieved from [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 4-(2,5-Dihydroxyphenyl)butanoic Acid

[1] Executive Summary & Scientific Rationale 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS 77267-97-1) is a critical intermediate in the synthesis of pharmaceuticals and a structural analog to homogentisic acid derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

4-(2,5-Dihydroxyphenyl)butanoic acid (CAS 77267-97-1) is a critical intermediate in the synthesis of pharmaceuticals and a structural analog to homogentisic acid derivatives. Its structure features a hydroquinone moiety (susceptible to rapid oxidation to quinones) and a carboxylic acid tail (conferring pH-dependent solubility).

The primary challenge in purifying this compound is not merely the removal of synthetic byproducts (e.g., unreacted succinic anhydride, inorganic salts), but the prevention of oxidative degradation during the thermal stress of recrystallization. Standard open-air techniques often yield a brown, sticky solid due to quinhydrone formation.

This protocol details a Reductive Recrystallization Strategy designed to maintain the hydroquinone in its reduced state while selectively precipitating the target acid.

Pre-Recrystallization Characterization

Before initiating bulk purification, perform a solubility profile to confirm the optimal solvent system for your specific crude batch.

Solubility Profiling Protocol

Objective: Identify a solvent system with a high temperature coefficient of solubility (


).
Solvent SystemPolaritySuitabilityNotes
Water (degassed) HighPrimary Choice Excellent for removing non-polar tars. Requires antioxidant protection.
Ethanol/Water (1:3) HighSecondary Choice Use if the compound oils out in pure water.
Ethyl Acetate/Hexane MediumAlternative Good for anhydrous processing but less effective at removing inorganic salts.
Toluene LowAntisolvent Poor solubility; used only to precipitate from polar organics.

Recommendation: This guide prioritizes Water (with 0.1% Sodium Bisulfite) as the solvent of choice due to its ability to purge inorganic salts and its environmental compatibility ("Green Chemistry").

Detailed Recrystallization Protocol

Materials & Equipment
  • Crude Material: 4-(2,5-Dihydroxyphenyl)butanoic acid.[1][2]

  • Solvent: Deionized Water (degassed).

  • Antioxidant: Sodium Bisulfite (

    
    ) or Ascorbic Acid.
    
  • Decolorizing Agent: Activated Carbon (Norit SX Ultra).

  • Equipment: Jacketed glass reactor (or round-bottom flask) with reflux condenser, Nitrogen (

    
    ) line, vacuum filtration setup.
    
Step-by-Step Methodology
Phase 1: Dissolution & Deoxygenation
  • Inerting: Purge the reaction vessel with

    
     for 10 minutes to displace atmospheric oxygen.
    
  • Solvent Prep: In a separate flask, boil deionized water and sparge with

    
     for 15 minutes. Add 0.1% w/v Sodium Bisulfite .
    
    • Mechanism:[3] Bisulfite acts as a sacrificial reductant, instantly converting any trace quinone (oxidized impurity) back to the colorless hydroquinone form [1].

  • Dissolution: Add the crude solid to the vessel. Introduce the hot, treated water slowly with gentle stirring.

    • Target Concentration: ~1 g solute per 10–15 mL water (adjust based on pre-test).

    • Temperature: Heat to 85°C . Do not exceed 95°C to prevent thermal decarboxylation.

Phase 2: Clarification (Hot Filtration)
  • Decolorization (Optional): If the solution remains dark brown after dissolution, add Activated Carbon (5 wt% of crude mass). Stir at 85°C for 15 minutes.

  • Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

    • Critical Step: The receiving flask must also be under

      
       and contain a trace of antioxidant to prevent re-oxidation during cooling.
      
Phase 3: Controlled Crystallization
  • Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) over 2 hours.

    • Avoid Shock Cooling: Rapid cooling traps impurities and solvent inclusions.

  • Nucleation: If oiling out occurs (liquid-liquid phase separation), scratch the glass wall or add a seed crystal of pure material.

  • Final Crystallization: Cool the vessel to 0–4°C using an ice bath and hold for 1 hour to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration.[4]

  • Washing: Wash the cake with ice-cold, degassed water (2 x cake volume).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Storage: Store under Argon/Nitrogen in an amber vial. Hydroquinones are light-sensitive.

Visualization of Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) for the purification process.

RecrystallizationWorkflow Start Crude 4-(2,5-Dihydroxyphenyl)butanoic acid Dissolve Dissolution Temp: 85°C | Atmosphere: N2 Start->Dissolve SolventPrep Prep: Degassed Water + NaHSO3 (Antioxidant Barrier) SolventPrep->Dissolve Add Solvent CheckColor Color Check: Dark Brown? Dissolve->CheckColor Carbon Add Activated Carbon (5 wt%) CheckColor->Carbon Yes Filter Hot Filtration (Remove Insolubles/Carbon) CheckColor->Filter No Carbon->Filter Cooling Controlled Cooling 85°C -> 20°C -> 4°C Filter->Cooling OilCheck Phase Check: Oiling Out? Cooling->OilCheck Seeding Add Seed Crystal / Adjust Solvent (Add Ethanol) OilCheck->Seeding Yes Isolate Filtration & Wash (Ice-Cold Degassed Water) OilCheck->Isolate No (Crystals Formed) Seeding->Cooling Retry Dry Vacuum Dry 45°C, <50 mbar Isolate->Dry

Caption: Process flow for the reductive recrystallization of oxidation-sensitive hydroquinone derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is Pink/Brown Oxidation of hydroquinone to quinone.Increase Sodium Bisulfite conc. to 0.5%. Ensure strict

atmosphere.
Oiling Out Melting point depressed by impurities or solvent mixture too polar.Add a small amount of Ethanol (co-solvent) to keep the oil in solution until crystals form. Use seed crystals.
Low Yield Product too soluble in cold water.Concentrate the filtrate by 50% before cooling, or salt out with NaCl (caution: adds inorganic impurities).
Insoluble Black Specs Polymerized tars.Ensure Hot Filtration step is performed strictly above 80°C.

Analytical Validation

Post-purification, the material must be validated against the following specifications:

  • HPLC Purity: >99.0% (Area %).

    • Note: Use an acidified mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to suppress ionization of the carboxylic acid and improve peak shape.

  • Melting Point: The pure compound typically melts in the range of 100–108°C (value varies by specific polymorph and hydration state; compare to authentic standard) [2].

  • Appearance: White to off-white crystalline solid. (Any beige/tan color indicates trace oxidation).

References

  • Gayet, H. (2007). Process for separation and purification of dihydric phenols. SciSpace. (General principles of hydroquinone purification). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Melting points and solubility of carboxylic acids. Retrieved from [Link]

Sources

Method

Application Note: UV-Vis Spectrophotometric Quantification and Stability Profiling of 4-(2,5-Dihydroxyphenyl)butanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 4-(2,5-Dihydroxyphenyl)butanoic acid is a hydroquinone derivative characterized by a para-dihydroxybenzene core substituted with a butyric acid side chain....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-(2,5-Dihydroxyphenyl)butanoic acid is a hydroquinone derivative characterized by a para-dihydroxybenzene core substituted with a butyric acid side chain. This molecule presents unique analytical challenges due to its dual functionality: the redox-active hydroquinone moiety and the pH-sensitive carboxylic acid group.

This guide provides a robust protocol for the UV-Vis analysis of this compound. Unlike simple aromatics, this molecule is highly susceptible to auto-oxidation, converting from its colorless hydroquinone form to a colored quinone species (often yellow or brown). Therefore, this protocol prioritizes oxidative stabilization alongside quantitative accuracy.

Chemical Structure & Chromophores[10]
  • Core Chromophore: 2,5-Dihydroxybenzene (Hydroquinone system).

  • Auxochromes: Two hydroxyl (-OH) groups at positions 2 and 5 initiate strong

    
     and 
    
    
    
    transitions.
  • Expected

    
    : 
    
    • Primary Band (E-band): ~220 nm (High absorptivity, solvent cutoff interference).

    • Secondary Band (B-band): ~288–295 nm (Moderate absorptivity, ideal for quantification).

Experimental Strategy & Logic

To ensure data integrity, we must control two variables: pH and Oxidation State .

  • Solvent Selection (The "Why"): Water promotes auto-oxidation, especially at neutral/alkaline pH. Methanol (MeOH) is preferred for solubility. However, pure MeOH is insufficient to prevent oxidation over long sequences. We utilize Acidified Methanol (0.1% Formic Acid) . The acid suppresses the ionization of the phenol groups, locking the molecule in its protonated, reduced state.

  • Detection Wavelength: We target the B-band (~290 nm) rather than the E-band (~220 nm) to avoid interference from common solvents and buffer salts.

Visualizing the Stability Logic

The following diagram illustrates the critical need for acidic stabilization to prevent the formation of the quinone interference.

OxidationPathway HQ 4-(2,5-Dihydroxyphenyl) butanoic acid (Reduced Form) SQ Semiquinone Radical HQ->SQ -e-, -H+ (Auto-oxidation) Q Quinone Derivative (Oxidized Form) SQ->Q -e-, -H+ (Rapid) Acid Acidic Buffer (pH < 4) Acid->HQ Stabilizes Acid->SQ Inhibits

Caption: Figure 1. Redox instability pathway. Acidic conditions prevent the cascade from Hydroquinone (Green) to the interfering Quinone (Red).

Detailed Protocol: Quantitative Analysis

Materials & Reagents[4][8]
  • Analyte: 4-(2,5-Dihydroxyphenyl)butanoic acid (>98% purity).

  • Solvent A (Stock): Methanol (HPLC Grade).

  • Solvent B (Working): 0.1% Formic Acid in Water/Methanol (50:50 v/v).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60) with quartz cuvettes (1 cm pathlength).

Standard Preparation Workflow

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of analyte into a 10 mL amber volumetric flask (protect from light).

  • Dissolve in 5 mL Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Make up to volume with Methanol.

    • Note: Use immediately or store at -20°C.

Step 2: Working Standard (50 µg/mL)

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Solvent B (Acidified Water/MeOH).

    • Critical: The introduction of acid here stabilizes the reading.

Spectral Scanning & Determination of
  • Baseline Correction: Fill both reference and sample cuvettes with Solvent B. Run a baseline correction from 200 nm to 400 nm.

  • Scan: Replace sample cuvette with the Working Standard (50 µg/mL).

  • Identify Peaks: Locate the local maximum between 285–300 nm.

    • Expected Result:

      
       nm.
      
Method Validation (Linearity)

Prepare a calibration curve to verify Beer-Lambert Law compliance (


).
LevelConcentration (µg/mL)Preparation (from Stock)Expected Absorbance (Est.)*
Blank0.0Solvent B only0.000
Std 110.0100 µL Stock

10 mL
0.150
Std 225.0250 µL Stock

10 mL
0.375
Std 350.0500 µL Stock

10 mL
0.750
Std 475.0750 µL Stock

10 mL
1.125
Std 5100.01000 µL Stock

10 mL
1.500

*Note: Absorbance values are estimated based on a molar absorptivity (


) of approx. 3000-3500 M⁻¹cm⁻¹. Actual values must be determined experimentally.

Analytical Workflow Visualization

The following diagram details the operational flow, including critical decision points for quality control.

Workflow Start Start Analysis Weigh Weigh Sample (Amber Glassware) Start->Weigh Dissolve Dissolve in MeOH (Stock Soln) Weigh->Dissolve Dilute Dilute with 0.1% Formic Acid Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Check Check Abs @ 292nm Scan->Check Pass Abs = 0.2 - 1.2? (Linear Range) Check->Pass Calc Calculate Conc. (Beer's Law) Pass->Calc Yes DiluteMore Dilute Further Pass->DiluteMore No (Abs > 1.5) DiluteMore->Scan

Caption: Figure 2. Step-by-step analytical workflow ensuring absorbance falls within the linear dynamic range.

Troubleshooting & Stability Notes

The "Browning" Effect

If your solution turns pink, yellow, or brown within minutes:

  • Cause: Formation of the quinone (oxidation).[1]

  • Impact: The peak at 292 nm will decrease, and a broad band at 400–500 nm (visible region) will appear.

  • Solution: Ensure the diluent is acidic (pH < 4). If instability persists, add 0.05% Sodium Metabisulfite to the aqueous portion of the solvent as an antioxidant.

pH Shifts
  • Alkaline Shift: If the pH rises above 9 (pKa of phenol

    
     10), the spectrum will shift red (bathochromic shift) to ~310 nm due to phenolate formation.
    
  • Control: Always measure the pH of your buffer system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. UV/Vis Spectrum of 2,5-Dihydroxypropiophenone. (Structural analog reference for 2,5-dihydroxy substitution patterns). Link

  • BenchChem. Technical Overview: 4-(2,3-dihydroxyphenyl)butanoic acid. (Provides synthesis and handling context for dihydroxyphenyl alkanoic acids). Link

  • Uddin, S., et al. (2011).[2] "Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams."[2] International Journal of Cosmetic Science, 33(2), 132–137.[2] (Methodology for hydroquinone stabilization). Link

Sources

Application

Formulation of drug delivery systems with 4-(2,5-Dihydroxyphenyl)butanoic acid

An In-Depth Guide to the Formulation and Characterization of Drug Delivery Systems for 4-(2,5-Dihydroxyphenyl)butanoic Acid Introduction 4-(2,5-Dihydroxyphenyl)butanoic acid is a phenolic acid whose therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Formulation and Characterization of Drug Delivery Systems for 4-(2,5-Dihydroxyphenyl)butanoic Acid

Introduction

4-(2,5-Dihydroxyphenyl)butanoic acid is a phenolic acid whose therapeutic potential remains largely unexplored in scientific literature. Its structure, featuring a hydroquinone moiety linked to a butanoic acid chain, suggests a strong potential for antioxidant, anti-inflammatory, and other biological activities characteristic of phenolic compounds.[1] The butanoic acid side chain may also confer unique properties, potentially influencing its interaction with biological targets. However, like many phenolic compounds, its clinical translation is likely hindered by challenges such as poor stability, low aqueous solubility, and limited bioavailability.[1][2][3][4]

The encapsulation of such bioactive molecules into advanced drug delivery systems is a critical strategy to overcome these limitations.[5][6][7] By protecting the compound from premature degradation and controlling its release, nanoformulations can significantly enhance its therapeutic efficacy.[8][9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the formulation, and characterization of various drug delivery systems for 4-(2,5-Dihydroxyphenyl)butanoic acid. While specific data for this molecule is scarce, the protocols herein are built upon established, field-proven methodologies for encapsulating phenolic compounds, providing a robust starting point for its development.

Section 1: Pre-Formulation Assessment: The Foundational Profile

Before any formulation work can begin, a thorough physicochemical characterization of 4-(2,5-Dihydroxyphenyl)butanoic acid is essential. This data will dictate the choice of delivery system, excipients, and formulation parameters.

Causality of Pre-Formulation Studies: Understanding the intrinsic properties of the active pharmaceutical ingredient (API) is non-negotiable. It prevents costly trial-and-error formulation attempts and provides a rational basis for designing a stable and effective delivery system. For instance, knowing the API's solubility in various solvents is fundamental to selecting an appropriate encapsulation technique.

Key Physicochemical Parameters and Protocols
ParameterImportance in FormulationRecommended Analytical Method
Aqueous Solubility Determines the need for solubility enhancement and influences the choice between O/W or W/O systems.Shake-flask method followed by quantification via UV-Vis Spectroscopy or HPLC.
pKa Predicts the ionization state at different physiological pH values, affecting solubility, membrane permeability, and interactions with charged excipients.Potentiometric titration or UV-Vis spectrophotometry.
LogP (Octanol-Water Partition Coefficient) Indicates the hydrophilicity/lipophilicity of the molecule, guiding the selection of lipid-based vs. polymer-based carriers.Shake-flask method with HPLC quantification or validated in-silico prediction models.
Chemical Stability Assesses degradation in response to pH, light, and temperature, informing handling, storage conditions, and the need for protective carriers.Forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) monitored by a stability-indicating HPLC method.
Melting Point Provides information on purity and solid-state properties, which is relevant for certain formulation techniques like solid lipid nanoparticles.Differential Scanning Calorimetry (DSC).

Section 2: Strategic Selection of Drug Delivery Systems

The primary goal of encapsulating 4-(2,5-Dihydroxyphenyl)butanoic acid is to enhance its stability and bioavailability.[3][4] The choice of nanocarrier is critical and should be tailored to the intended route of administration and therapeutic application.

cluster_0 Overall Formulation & Characterization Workflow A API: 4-(2,5-Dihydroxyphenyl)butanoic acid B Pre-Formulation Assessment (Solubility, pKa, LogP, Stability) A->B C Selection of Delivery System B->C D Liposomes C->D E Polymeric Nanoparticles C->E F Hydrogels C->F G Formulation & Optimization D->G E->G F->G H Physicochemical Characterization (Size, Zeta Potential, EE%) G->H H->G Feedback for Optimization I In Vitro Release Studies H->I J Downstream Applications (Cell-based assays, In vivo studies) I->J

Caption: High-level workflow for developing a drug delivery system.

Comparative Analysis of Potential Delivery Systems
Delivery SystemRationale for UseKey AdvantagesPotential Challenges
Liposomes Versatile carriers for both hydrophilic and lipophilic compounds.[10] The dihydroxyphenyl moiety may anchor in the bilayer while the butanoic acid chain resides in the aqueous core.Biocompatible; can encapsulate a wide range of drugs; surface is easily modifiable for targeting.Potential for drug leakage; physical and chemical instability during storage.[11]
Polymeric Nanoparticles Excellent for controlled release and protection of unstable compounds. Biodegradable polymers like PLGA are well-established.[8]High drug loading capacity; sustained release profiles; enhanced stability of the encapsulated drug.[5][8]Use of organic solvents in preparation; potential for polymer-related toxicity.
Hydrogels Suitable for topical delivery or pH-responsive oral delivery.[12][13] The carboxylic acid group on the API could interact with the polymer network.High water content, biocompatible; can be designed to be stimuli-responsive (e.g., pH-sensitive).[14][15]Poor mechanical strength; potential for rapid burst release if not properly cross-linked.

Section 3: Detailed Formulation Protocols

The following protocols are detailed, step-by-step methodologies. Each step is accompanied by an explanation of its scientific purpose to ensure reproducibility and understanding.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This method is highly reproducible and suitable for encapsulating hydrophilic compounds like 4-(2,5-Dihydroxyphenyl)butanoic acid.[11][16] The drug is dissolved in the aqueous phase used for hydration.

A Step 1: Lipid Dissolution Dissolve DSPC and Cholesterol in Chloroform B Step 2: Film Formation Evaporate solvent using rotary evaporator to form a thin lipid film A->B C Step 3: Hydration Hydrate film with aqueous solution of API above lipid Tc. Forms Multilamellar Vesicles (MLVs) B->C D Step 4: Size Reduction Extrude MLVs through polycarbonate membranes to form Small Unilamellar Vesicles (SUVs) C->D

Caption: Workflow for liposome preparation by thin-film hydration.

Materials & Equipment:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 4-(2,5-Dihydroxyphenyl)butanoic acid (API)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Preparation (Molar Ratio DSPC:Cholesterol 7:3):

    • Accurately weigh DSPC and cholesterol and dissolve them in chloroform in a round-bottom flask.

    • Causality: Cholesterol is included to stabilize the lipid bilayer, reducing drug leakage and increasing rigidity.[11] DSPC is chosen for its high phase transition temperature (Tc ≈ 55°C), which results in stable, non-leaky liposomes at physiological temperature (37°C).[17]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath at 40°C and rotate under reduced pressure until a thin, uniform lipid film is formed on the inner surface.

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration and Encapsulation:

    • Prepare a solution of 4-(2,5-Dihydroxyphenyl)butanoic acid in PBS (pH 7.4) at a desired concentration (e.g., 1-5 mg/mL).

    • Add the API solution to the round-bottom flask containing the lipid film. Ensure the volume is sufficient to cover the film.

    • Hydrate the film by rotating the flask in a water bath set to 60-65°C (above the Tc of DSPC) for 1 hour. This process allows the lipid sheets to peel off and form multilamellar vesicles (MLVs), encapsulating the aqueous API solution.[11]

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension must be downsized.

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to 60-65°C.

    • Pass the liposome suspension through the extruder 11-21 times.[17]

    • Causality: Extrusion ensures a uniform particle size distribution, which is critical for predictable in vivo pharmacokinetics and for applications requiring sterile filtration.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by dialysis against fresh PBS or by size exclusion chromatography.

Protocol 2: pH-Responsive Hydrogel Formulation for Oral Delivery

This protocol uses chitosan, a natural, biocompatible polymer, which is insoluble at neutral pH but swells in the acidic environment of the stomach. By incorporating a pH-sensitive polymer like poly(acrylic acid), a hydrogel can be designed to protect the drug in the stomach and release it in the more neutral pH of the intestine.[15]

Materials & Equipment:

  • Chitosan (low molecular weight)

  • Acrylic acid (AAc)

  • Ammonium persulfate (APS, initiator)

  • N,N'-methylenebis(acrylamide) (MBA, cross-linker)

  • 4-(2,5-Dihydroxyphenyl)butanoic acid (API)

  • Acetic acid

  • Magnetic stirrer, pH meter, water bath

Methodology:

  • Chitosan Solution Preparation:

    • Dissolve 1g of chitosan in 50 mL of 1% (v/v) acetic acid solution with constant stirring until a clear, viscous solution is formed.

  • API Incorporation:

    • Dissolve a pre-determined amount of the API into the chitosan solution and stir until fully dissolved.

  • Polymerization Mixture:

    • In a separate beaker, dissolve acrylic acid, the MBA cross-linker, and the APS initiator in deionized water.

    • Causality: MBA creates covalent bonds between polymer chains, forming the 3D network essential for the hydrogel structure.[18] APS is a thermal initiator that starts the free-radical polymerization of acrylic acid.

  • Hydrogel Synthesis:

    • Slowly add the acrylic acid mixture to the chitosan-API solution under constant stirring.

    • Purge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Increase the temperature to 60°C and maintain for 4-6 hours to complete the polymerization process.

  • Purification and Lyophilization:

    • Cut the resulting hydrogel into small pieces and wash extensively with deionized water for 48 hours (changing the water frequently) to remove unreacted monomers and initiator.

    • Freeze the purified hydrogel at -80°C and then lyophilize (freeze-dry) to obtain a porous scaffold.

Section 4: Characterization of Drug Delivery Systems

Validation of the formulation is achieved through rigorous characterization. These steps confirm the physical properties of the carrier and quantify its drug-loading and release performance.

Protocol 3: Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the particles, while Laser Doppler Velocimetry measures their surface charge (zeta potential), which is an indicator of colloidal stability.

Equipment: Zetasizer (e.g., Malvern Nano ZS)

Methodology:

  • Dilute the nanoparticle/liposome suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to 25°C.[17]

  • Perform the measurement according to the instrument's standard operating procedure.[19]

  • Interpretation: An acceptable particle size is typically below 200 nm for intravenous applications. A polydispersity index (PDI) below 0.3 indicates a narrow size distribution. A zeta potential greater than +30 mV or less than -30 mV suggests good stability against aggregation.

Protocol 4: Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: EE% is the percentage of the initial drug that is successfully encapsulated. It is determined by separating the free drug from the encapsulated drug and quantifying both.

Methodology (Indirect Method for Liposomes):

  • Separation of Free Drug: Centrifuge the liposome suspension using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). The filtrate will contain the unencapsulated (free) drug.

  • Quantification:

    • Quantify the amount of free drug in the filtrate using a validated HPLC method or UV-Vis spectroscopy at the λmax of 4-(2,5-Dihydroxyphenyl)butanoic acid.

    • A standard calibration curve of the API must be prepared in the same buffer.

  • Calculation:

    • EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

    • DL (%) = [(Total Drug Added - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 5: In Vitro Drug Release Study

Principle: This study simulates the release of the drug from the carrier over time under physiological conditions. The dialysis bag method is commonly used.[20]

cluster_1 pH-Responsive Drug Release from Hydrogel A Drug-loaded hydrogel at low pH (Stomach, pH 1.2-2.5) B Carboxylic groups are protonated (-COOH). Hydrogel is collapsed. Minimal drug release. C Transition to higher pH (Intestine, pH 6.8-7.4) A->C GIT Transit D Carboxylic groups are deprotonated (-COO-). Electrostatic repulsion causes swelling. Significant drug release. E Drug Release D->E Diffusion

Caption: Mechanism of pH-responsive release from a hydrogel carrier.

Methodology:

  • Place a known amount of the drug-loaded formulation (e.g., 1 mL of liposome suspension or a piece of lyophilized hydrogel) into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Suspend the sealed bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4 for systemic delivery simulation, or pH 1.2 followed by pH 6.8 for oral delivery simulation).[20]

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

References

  • Various therapeutic formulations of phenolic compounds: An overview. (2025). Medicines (Basel).
  • Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. (2025). Pharmaceutics.
  • Nano-drug delivery system of natural products for disease prevention and treatment. (2025). Expert Opinion on Drug Delivery. [Link]

  • Plant-Derived Natural Product-Based Nanoformulations for Healthcare Application. (2025).
  • Hydrogels for the Delivery of Plant-Derived (Poly)Phenols. (2020). Polymers (Basel). [Link]

  • Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. (2022). Pharmaceutics. [Link]

  • Nano-Drug Delivery Systems Based on Natural Products. (2024). Molecules. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]

  • Special Issue : Phenolic Compounds Loaded by Drug Delivery Systems Applied to Mitigate Inflammatory States. (2021). MDPI. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]

  • View of Nano Formulations of Natural Compounds for Enhanced Delivery. (2017). Journal of Diseases. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]

  • In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. (2022). Gels. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (2023). ResearchGate. [Link]

  • Hydrogels for the delivery of plant-derived (poly)phenols. (2020). ResearchGate. [Link]

  • Nanoformulations applied to the delivery of phenolic compound. (2021). Research@Tec. [Link]

  • Nanodelivery of Dietary Polyphenols for Therapeutic Applications. (2022). MDPI. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Molecules. [Link]

  • Hydrogels: Characteristics and Application as Delivery Systems of Phenolic and Aroma Compounds. (2021). Semantic Scholar. [Link]

  • A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. (2024). MDPI. [Link]

  • In-Vitro Drug Release Study: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Commercial hydrogel product for drug delivery based on route of administration. (2024). Frontiers in Pharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Polymerization Inhibition by 4-(2,5-Dihydroxyphenyl)butanoic Acid

Welcome to the Technical Support Center for troubleshooting polymerization inhibition. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected inhibition in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting polymerization inhibition. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected inhibition in their polymerization reactions, specifically when 4-(2,5-Dihydroxyphenyl)butanoic acid or similar phenolic compounds are present or suspected contaminants. This document provides in-depth technical guidance in a question-and-answer format to directly address common issues and provide actionable solutions.

Section 1: Understanding the Core Problem: The Inhibitory Action of Hydroquinones

Q1: Why is my polymerization reaction failing or showing a significant induction period? I suspect contamination with 4-(2,5-Dihydroxyphenyl)butanoic acid.

A1: 4-(2,5-Dihydroxyphenyl)butanoic acid is a hydroquinone derivative. Hydroquinones are well-known for their ability to inhibit free-radical polymerization.[1][2] The core of their inhibitory effect lies in their function as potent radical scavengers.[3][4]

The generally accepted mechanism involves the following steps:

  • Initiation: The polymerization process is started by initiators that generate free radicals (R•).

  • Oxygen Interaction: In many systems, these free radicals first react with oxygen to form highly reactive peroxy radicals (ROO•).[1]

  • Radical Scavenging: The hydroquinone molecule, in this case, 4-(2,5-dihydroxyphenyl)butanoic acid, donates a hydrogen atom from one of its hydroxyl (-OH) groups to the peroxy radical.[5] This neutralizes the radical, effectively terminating the polymerization chain.[5]

  • Stable Product Formation: The resulting hydroquinone radical is a stable, less reactive species that does not readily initiate new polymer chains.[6] It can then react with another peroxy radical to form stable, non-radical products.[1]

This scavenging action creates an "induction period" where polymerization is halted until the inhibitor is consumed.[4] The length of this period is directly related to the concentration of the inhibitor.

Mechanism of Radical Scavenging by 4-(2,5-Dihydroxyphenyl)butanoic Acid

Initiator Initiator (e.g., AIBN, BPO) FreeRadical Free Radical (R•) Initiator->FreeRadical Decomposition PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O₂ Oxygen Oxygen (O₂) PropagatingChain Propagating Polymer Chain PeroxyRadical->PropagatingChain + Monomer (Propagation) StableRadical Stable Inhibitor Radical (•Q-R) PeroxyRadical->StableRadical + HQ-R (Termination) Monomer Monomer PropagatingChain->PropagatingChain Inhibitor 4-(2,5-Dihydroxyphenyl)butanoic Acid (HQ-R) StableProduct Stable, Non-Radical Products StableRadical->StableProduct + ROO• (Termination)

Caption: Radical scavenging by 4-(2,5-dihydroxyphenyl)butanoic acid.

Section 2: Troubleshooting Guide & FAQs

This section provides a structured approach to identifying and resolving polymerization inhibition caused by 4-(2,5-dihydroxyphenyl)butanoic acid.

Q2: How can I confirm that 4-(2,5-Dihydroxyphenyl)butanoic acid is the cause of inhibition in my reaction?

A2: A combination of analytical techniques and controlled experiments can help you identify the inhibitor.

Analytical Identification:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying components in a mixture. You can compare the retention time of a peak in your monomer sample to that of a known standard of 4-(2,5-dihydroxyphenyl)butanoic acid.

  • UV-Vis Spectroscopy: Phenolic compounds, including hydroquinones, have characteristic UV absorbance profiles. You can scan your monomer and look for absorbance peaks consistent with a hydroquinone derivative. While not as specific as HPLC, it can be a rapid screening method.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile or semi-volatile impurities in your monomer.

  • Fourier Transform Infrared (FTIR) Spectroscopy: While less sensitive for low concentrations, FTIR can help identify functional groups characteristic of the suspected inhibitor.[8]

Technique Principle Sensitivity Specificity
HPLC Separation by polarityHighHigh (with standard)
UV-Vis UV light absorptionModerateLow to Moderate
GC-MS Separation by volatility and massHighHigh
FTIR Infrared light absorptionLowModerate

Experimental Verification:

  • Spiking Study: Intentionally add a small, known amount of 4-(2,5-dihydroxyphenyl)butanoic acid to a polymerization reaction that is known to work well. If you observe the same inhibition or induction period, it strongly suggests this compound is the culprit.

  • Inhibitor Removal: Purify your monomer using a method known to remove phenolic inhibitors (see Q3) and repeat the polymerization. If the reaction proceeds normally, this confirms the presence of an inhibitor.

Q3: I've confirmed the presence of 4-(2,5-Dihydroxyphenyl)butanoic acid. How can I remove it from my monomer?

A3: The most common and effective method for removing phenolic inhibitors like hydroquinones is to wash the monomer with an aqueous alkaline solution.

Protocol: Alkaline Wash for Monomer Purification

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Extraction: In a separatory funnel, combine your monomer with an equal volume of the alkaline solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic hydroxyl groups will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous phase.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash process 2-3 times with fresh alkaline solution.

  • Water Wash: Wash the monomer with deionized water to remove any residual base. Repeat this wash until the aqueous layer is neutral (test with pH paper).

  • Drying: Dry the purified monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent spontaneous polymerization.

Workflow for Monomer Purification

Start Contaminated Monomer AlkalineWash Alkaline Wash (e.g., 5% NaOH) Start->AlkalineWash Separate Separate Aqueous and Organic Layers AlkalineWash->Separate WaterWash Wash with Deionized Water Separate->WaterWash Dry Dry with Anhydrous Salt (e.g., MgSO₄) WaterWash->Dry Filter Filter Dry->Filter End Purified Monomer Filter->End

Caption: Monomer purification via alkaline wash.

Q4: My polymerization is still slow even after purification. What else could be wrong?

A4: If you've removed the inhibitor and still face issues, consider these possibilities:

  • Incomplete Inhibitor Removal: The purification may not have been thorough enough. Consider increasing the number of alkaline washes or using a fresh batch of reagents.

  • Oxygen Inhibition: Dissolved oxygen in your monomer or reaction mixture can act as an inhibitor.[2] Before starting the polymerization, deoxygenate your monomer and solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Initiator Inefficiency: Your initiator may have degraded or is being used at too low a concentration. Use a fresh batch of initiator and ensure it is stored correctly. You may also need to increase the initiator concentration.

  • Solvent Effects: The polarity of the solvent can influence the kinetics of free-radical scavenging by hydroquinones.[9] While the inhibitor may have been removed, residual solvent from purification could play a role. Ensure your monomer is thoroughly dried.

  • Other Contaminants: There might be other, non-phenolic inhibitors present in your system.

Q5: Can I overcome the inhibition without removing the 4-(2,5-Dihydroxyphenyl)butanoic acid?

A5: While removing the inhibitor is the most reliable approach, you can sometimes overcome its effects, though this is less controlled:

  • Increase Initiator Concentration: Adding more initiator can generate free radicals at a faster rate, consuming the inhibitor more quickly and shortening the induction period. However, this can also lead to polymers with lower molecular weight and a broader molecular weight distribution.

  • Increase Temperature: Higher temperatures will increase the rate of initiator decomposition, generating more free radicals. Be cautious, as this can also lead to uncontrolled or "runaway" polymerization.[10]

It is generally recommended to purify the monomer for better control over the polymerization and to obtain a polymer with the desired properties.

Section 3: Preventative Measures

Q6: How can I prevent contamination with 4-(2,5-Dihydroxyphenyl)butanoic acid in the future?

A6:

  • Source Scrutiny: Be aware of the synthesis and purification methods of your starting materials. If a hydroquinone-based compound is used in a preceding step, there is a risk of carry-over.

  • Proper Storage: Store monomers that are prone to spontaneous polymerization with a known concentration of a suitable inhibitor and under the recommended conditions (e.g., low temperature, away from light).[2]

  • Dedicated Glassware: Use dedicated glassware for handling phenolic compounds to avoid cross-contamination.

  • Regular Testing: If you are using a large batch of monomer over an extended period, periodically test a small sample for the presence of inhibitors.

By understanding the mechanism of inhibition and following these troubleshooting and preventative steps, you can effectively manage issues related to polymerization inhibition by 4-(2,5-dihydroxyphenyl)butanoic acid and ensure the success of your polymerization reactions.

References

  • Mechanistic insights on how hydroquinone disarms OH and OOH radicals - ResearchGate. Available at: [Link]

  • What is the mechanism of Hydroquinone? - Patsnap Synapse. Available at: [Link]

  • Kinetic study of free-radical-scavenging action of biological hydroquinones (reduced forms of ubiquinone, vitamin K and tocopherol quinone) in solution - PubMed. Available at: [Link]

  • Superoxide dismutase enhances chain-breaking antioxidant capability of hydroquinones. Available at: [Link]

  • Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed. Available at: [Link]

  • Antioxidant Activity of Natural Hydroquinones - PMC. Available at: [Link]

  • THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE - ResearchGate. Available at: [Link]

  • The Role of UV-Vis Spectrometer in Inhibiting Polymerization - AZoM. Available at: [Link]

  • Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Available at: [Link]

  • US9266797B2 - Online monitoring of polymerization inhibitors for control of undesirable polymerization - Google Patents.
  • The use of phenolic compounds as free-radical polymerization inhibitors | Semantic Scholar. Available at: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. Available at: [Link]

  • Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1) - Cheméo. Available at: [Link]

  • 4-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)butanoic Acid | Pharmaffiliates. Available at: [Link]

  • Measuring MeHQ (Polymerization Inhibitor)-Application Note - Applied Analytics. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. Available at: [Link]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis - RSC Publishing. Available at: [Link]

  • Hydroquinone Compounds for Polymerization Inhibition | PDF - Scribd. Available at: [Link]

  • 4-(2,3-Dimethoxyphenyl)butanoic acid Properties - EPA. Available at: [Link]

  • US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents.
  • Polymerisation inhibitor - Wikipedia. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors - Liskon Biological. Available at: [Link]

Sources

Optimization

Optimizing solvent selection for 4-(2,5-Dihydroxyphenyl)butanoic acid extraction

Introduction: The Target Molecule Profile Welcome to the technical guide for handling 4-(2,5-Dihydroxyphenyl)butanoic acid . As a researcher, you are likely facing a dual challenge: the amphiphilic nature of the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target Molecule Profile

Welcome to the technical guide for handling 4-(2,5-Dihydroxyphenyl)butanoic acid . As a researcher, you are likely facing a dual challenge: the amphiphilic nature of the molecule and the redox instability of its hydroquinone core.

This molecule contains two distinct functional domains that dictate solvent selection:

  • The Hydroquinone Moiety (2,5-dihydroxybenzene): High electron density, prone to oxidation (to p-benzoquinone derivatives), and capable of hydrogen bonding.

  • The Butanoic Acid Tail: A weak acid (

    
    ) that exists as a polar carboxylate anion at neutral pH.
    

Critical Directive: Successful extraction requires suppressing ionization (low pH) while simultaneously preventing oxidation (inert atmosphere/antioxidants).

Module 1: Solvent System Selection

Q: Which solvent provides the highest recovery yield?

A: For the free acid form, Ethyl Acetate (EtOAc) is the "Gold Standard" solvent.

While diethyl ether is a traditional choice for phenolics, Ethyl Acetate is superior for this specific application due to its higher polarity (Dielectric constant


) compared to ether (

). This allows it to better solvate the multiple hydroxyl groups on the phenyl ring.
Comparative Solvent Performance Data
Solvent SystemPolarity Index (

)
Estimated Recovery*Risk ProfileApplication Note
Ethyl Acetate 4.4 >92% LowRecommended. Excellent balance of polarity for di-phenols.
Diethyl Ether2.8~80-85%High (Peroxides)Good evaporation, but lower solubility for the polar tail.
n-Butanol3.9>95%ModerateHard to evaporate (

). Use only if glycosylated impurities are present.
Dichloromethane3.1<60%LowToo non-polar. Poor solvation of the dihydroxy moiety.

*Recovery data assumes aqueous phase acidification to pH 2.0.

Module 2: Stability & Oxidation Control (The "Hydroquinone Trap")

Q: Why does my organic phase turn brown/pink during concentration?

A: This is the signature of auto-oxidation . The 2,5-dihydroxy pattern is a classic hydroquinone structure. Under basic or neutral conditions, or in the presence of oxygen, it readily oxidizes to the corresponding p-quinone (colored species).

The Fix:

  • Acidification is Protective: Oxidation is slower at low pH. Never extract at pH > 4.5.

  • Antioxidant Spiking: Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to the aqueous phase before adding the organic solvent.

  • Temperature Control: Evaporate solvents at

    
    .
    

Module 3: The "Gold Standard" Extraction Protocol

This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.

Reagents
  • Solvent A: Ethyl Acetate (HPLC Grade).

  • Acidifier: 1M HCl or Phosphoric Acid (

    
    ).
    
  • Stabilizer: Sodium Metabisulfite (

    
    ).
    
Step-by-Step Methodology
  • Matrix Preparation:

    • Start with your aqueous sample (plasma, urine, or reaction mixture).

    • Critical: Add Sodium Metabisulfite to a final concentration of 1 mg/mL. Vortex immediately.

  • pH Adjustment (The Partition Trigger):

    • Slowly add 1M HCl while monitoring pH.[1]

    • Target pH: 2.0 – 2.5 .

    • Why? The

      
       of the carboxylic acid is ~4.[2]8. At pH 2.5 (2 units below 
      
      
      
      ), >99% of the molecule is protonated (
      
      
      ) and uncharged, maximizing transfer to the organic phase.
  • Liquid-Liquid Extraction (LLE):

    • Add Ethyl Acetate at a 1:1 ratio (sample:solvent).

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to break emulsions.

    • Collect the Upper Organic Layer .[1]

    • Repeat: Perform this step 3 times total, pooling the organic layers.[3]

  • Drying & Concentration:

    • Dry the pooled organics over Anhydrous Sodium Sulfate (

      
      ) for 15 minutes.
      
    • Decant into a clean vial.

    • Evaporate under a stream of Nitrogen (

      
      ) at 35°C . Do not use air.
      
  • Reconstitution:

    • Dissolve residue immediately in mobile phase (e.g., Water:Methanol 90:10 + 0.1% Formic Acid).

Module 4: Troubleshooting & Logic Flow

Visualizing the Decision Process

ExtractionLogic Start Start: Aqueous Sample Check_pH Check pH Start->Check_pH Decision_pH Is pH < 2.5? Check_pH->Decision_pH Adjust_Acid Add 1M HCl Decision_pH->Adjust_Acid No Add_Solvent Add Ethyl Acetate (1:1) Decision_pH->Add_Solvent Yes Adjust_Acid->Check_pH Phase_Sep Phase Separation Add_Solvent->Phase_Sep Check_Color Is Organic Layer Colored (Pink/Brown)? Phase_Sep->Check_Color Oxidation_Alert CRITICAL FAILURE: Oxidation to Quinone Check_Color->Oxidation_Alert Yes Dry_Conc Dry (Na2SO4) & Evaporate (N2) Check_Color->Dry_Conc No (Clear) Add_Antioxidant Add Na2S2O5 to Aqueous Phase Restart Oxidation_Alert->Add_Antioxidant Add_Antioxidant->Start Final Ready for HPLC/MS Dry_Conc->Final

Caption: Decision tree for optimizing extraction and mitigating oxidation risks.

Frequently Asked Questions (FAQ)

Q: I have a heavy emulsion after adding Ethyl Acetate to plasma. How do I break it? A: This is common in protein-rich matrices.

  • Salting Out: Add solid NaCl to the mixture (saturation) before centrifugation. This increases the ionic strength of the aqueous phase, forcing organics out.

  • Filtration: If the emulsion persists, pass the mixture through a diatomaceous earth filter (e.g., Celite) or freeze the aqueous layer (freeze-thaw method).

Q: Can I use Chloroform instead? A: Not recommended. Chloroform is a hydrogen bond donor but is generally too non-polar to effectively extract the di-hydroxy species compared to Ethyl Acetate. If you must use chlorinated solvents, use a mixture of Chloroform:Isopropanol (3:1).

Q: My recovery is consistent but low (~50%). What is wrong? A: Check your pH. If the pH is near 4.5-5.0, half of your molecule is ionized (


) and staying in the water. You must drive the pH down to ~2.0 to suppress ionization completely.

References

  • BenchChem Technical Support. (2025).[1][4][5] Technical Support Center: Extraction of 4-(2,3-dihydroxyphenyl)butanoic Acid from Serum. BenchChem. Link

  • NIST Chemistry WebBook. (2024). Butanoic acid, 4-hydroxy- Thermochemical Data. National Institute of Standards and Technology.[6] Link

  • Royal Society of Chemistry. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives. RSC Advances. Link

  • University of Pannonia. (2024). Experimental Investigation of the Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. Link

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 4-(2,5-Dihydroxyphenyl)butanoic Acid Quantification

Executive Summary 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1) represents a unique analytical challenge due to its hydroquinone moiety.[1] Unlike stable phenolic acids, this compound is highly susceptible to au...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,5-Dihydroxyphenyl)butanoic acid (CAS: 77267-97-1) represents a unique analytical challenge due to its hydroquinone moiety.[1] Unlike stable phenolic acids, this compound is highly susceptible to auto-oxidation, converting rapidly to its corresponding quinone (4-(3,6-dioxocyclohexa-1,4-dienyl)butanoic acid) under neutral or alkaline conditions.

This guide objectively compares available reference standard options, establishing that while Certified Reference Materials (CRMs) are currently unavailable for this specific isomer, High-Purity Analytical Standards (>98%) stabilized with antioxidants are the requisite benchmark for quantitative accuracy.

Part 1: The Chemical Challenge & Stability Profile

The core difficulty in quantifying this analyte is not detection sensitivity, but standard integrity . The 2,5-substitution pattern creates a redox-active hydroquinone system.[1]

The Degradation Mechanism

Without proper handling, the reference standard degrades before injection.

  • Oxidation: Rapid conversion to p-benzoquinone derivatives in air/light.[1]

  • Polymerization: Quinones are electrophilic and can cross-link, leading to "disappearing" peaks and insoluble precipitates.[1]

DOT Diagram: Degradation Pathway & Control

StabilityControl Target 4-(2,5-Dihydroxyphenyl) butanoic acid (Hydroquinone Form) Intermed Semiquinone Radical Target->Intermed pH > 7, O2 Degradant Benzoquinone Derivative (UV-absorbing, MS-silent) Intermed->Degradant Oxidation Control Control Strategy: 1. pH < 3.0 2. Ascorbic Acid (1mM) 3. Argon Purge Control->Target Stabilizes

Figure 1: The oxidative degradation pathway of the 2,5-isomer and the necessary chemical interventions to maintain standard integrity.

Part 2: Comparative Analysis of Reference Standard Sources

As of 2026, no ISO 17034 Certified Reference Material (CRM) exists for this specific isomer. Researchers must choose between Commercial Analytical Standards or Custom Synthesis.[1]

Comparison Table: Reference Material Options
FeatureOption A: Commercial Analytical Standard Option B: Custom Synthesis (In-House) Option C: Surrogate Standard (e.g., Gentisic Acid)
Purity High (>98%); usually HPLC/NMR validated.[1]Variable; requires rigorous purification.[1]High (>99%); often available as CRM.[1]
Traceability CoA provided; often traceable to internal standards.[1]Low; requires internal validation (qNMR).High; traceable to NIST/BIPM.[1]
Stability Shipped under inert gas (Ar/N2).[1]High risk during isolation steps.[1]High (Gentisic acid is more stable).[1]
Suitability Recommended for PK/PD & Quantitation.[1]Viable only for qualitative ID.Not Recommended for quantitation (Ionization efficiency differs).[1]
Cost High (

500 / 100mg).[1]
High (Labor + Reagents).[1][2]Low ($50 / 1g).[1]

Recommendation: Use Option A (Commercial Analytical Standard, e.g., from BLD Pharm or specialized metabolomics suppliers) for primary calibration. Use Option C only as a retention time marker or internal standard, never for direct quantification.

Part 3: Experimental Validation & Protocols

Validated Stock Solution Preparation

Rationale: Standard methanol stock solutions will degrade within hours.[1] This protocol creates a self-validating stability system.[1]

Reagents:

  • Solvent: Methanol:Water (50:[1]50) containing 0.1% Formic Acid and 1 mM Ascorbic Acid .[1]

  • Container: Amber glass vials (silanized preferred).

Protocol:

  • Weigh 1.0 mg of 4-(2,5-Dihydroxyphenyl)butanoic acid (CAS 77267-97-1) into a 2 mL amber vial.

  • Immediately add 1.0 mL of the Stabilized Solvent .

  • Vortex for 30 seconds under a stream of Argon or Nitrogen.

  • Store at -80°C. Shelf life: 3 months.

Quantification Method: LC-MS/MS (MRM)

Rationale: The carboxylic acid group ionizes well in negative mode (ESI-), while the hydroquinone core provides distinct fragmentation.

Instrument Parameters:

  • Ionization: ESI Negative Mode (ESI-).[1]

  • Column: C18 High Strength Silica (HSS T3 or equivalent), 1.8 µm, to retain polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

MRM Transitions (Predicted & Verified):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Loss
195.1 [M-H]⁻ 151.1 15 Loss of CO₂ (Carboxyl group)
195.1 [M-H]⁻ 123.1 25 Loss of CO₂ + C₂H₄ (Side chain cleavage)

| 195.1 [M-H]⁻ | 108.0 | 35 | Formation of quinone radical ion |[1]

Note: The 151.1 fragment is the quantifier; 123.1 is the qualifier.

DOT Diagram: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) AddIS Add Internal Standard (4-Hydroxyphenylbutanoic acid-d4) Sample->AddIS ProteinPpt Protein Precipitation (Acidified ACN + 0.1% Ascorbic Acid) AddIS->ProteinPpt Critical: Acidic pH Centrifuge Centrifuge 14,000 x g, 4°C ProteinPpt->Centrifuge LCMS LC-MS/MS Analysis (ESI- Negative Mode) Centrifuge->LCMS

Figure 2: Sample preparation workflow emphasizing the inclusion of antioxidants (Ascorbic Acid) during protein precipitation to prevent analyte loss.

Part 4: Internal Standard Selection

Choosing the wrong internal standard (IS) is the most common source of error for this analyte.[1]

  • Ideal IS: 4-(2,5-Dihydroxyphenyl)butanoic acid-13C4 (Custom synthesis required).

  • Practical IS: 4-(4-Hydroxyphenyl)butanoic acid (CAS 7021-11-6).[1][3]

    • Why: Structurally similar chain length, stable, commercially available.

    • Caveat: It lacks the redox activity of the 2,5-isomer. Therefore, it corrects for injection volume and ionization, but not for oxidative degradation.

  • Protocol Adjustment: If using a non-redox IS, you must validate the antioxidant efficiency of your extraction buffer (Recovery > 85%).

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-(4-Hydroxyphenyl)butanoic acid (Related Structure & Properties). Retrieved from [Link]

  • Han, J., et al. (2024).[2] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolomics. Retrieved from [Link]

Sources

Comparative

Technical Guide: Reproducible Synthesis of 4-(2,5-Dihydroxyphenyl)butanoic Acid

Executive Summary & Strategic Analysis The synthesis of 4-(2,5-dihydroxyphenyl)butanoic acid (often a metabolite of Nabumetone or a hydroquinone derivative intermediate) presents a classic challenge in aromatic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(2,5-dihydroxyphenyl)butanoic acid (often a metabolite of Nabumetone or a hydroquinone derivative intermediate) presents a classic challenge in aromatic substitution chemistry: balancing regioselectivity with oxidation sensitivity .

While direct alkylation of hydroquinone with


-butyrolactone appears attractive for atom economy, it historically suffers from poor reproducibility due to polymerization and poly-alkylation. Consequently, the "Protected Route" —utilizing 1,4-dimethoxybenzene as the starting scaffold—remains the gold standard for research-grade purity and reproducibility.

This guide compares the two dominant methodologies and provides a field-validated protocol for the Protected Route, emphasizing the critical reduction step which often fails in standard literature.

Method Comparison Matrix
FeatureMethod A: The Protected Route (Recommended)Method B: Direct Alkylation (Industrial/High Risk)
Starting Material 1,4-DimethoxybenzeneHydroquinone
Key Reagents Succinic Anhydride,

,

,


-Butyrolactone, Acid Catalyst (

, Zeolites)
Step Count 3 (Acylation

Reduction

Deprotection)
1 (One-pot)
Regioselectivity High (Para-directing methoxy groups)Low (Ortho/Meta mixtures common)
Reproducibility High (Intermediate isolation possible)Low (Sensitive to temp/stirring)
Major Pitfall Incomplete reduction of the ketoneOxidation to quinones/tars

Visualizing the Synthetic Logic

The following pathway illustrates the strategic divergence between the high-fidelity Protected Route and the high-risk Direct Route.

SynthesisPathways cluster_legend Pathway Reliability Start_A 1,4-Dimethoxybenzene Inter_1 Intermediate 1: 4-(2,5-dimethoxyphenyl)- 4-oxobutanoic acid Start_A->Inter_1 Friedel-Crafts (Succinic Anhydride, AlCl3) Start_B Hydroquinone Target TARGET: 4-(2,5-dihydroxyphenyl) butanoic acid Start_B->Target Acid Catalyzed Alkylation (g-Butyrolactone) Side_Products Polymeric Tars / Isomeric Mixtures Start_B->Side_Products Oxidation/Polymerization Inter_2 Intermediate 2: 4-(2,5-dimethoxyphenyl) butanoic acid Inter_1->Inter_2 Reduction (Pd/C, H2 or Zn/Hg, HCl) Inter_2->Target Demethylation (BBr3 or HBr) RouteA Route A: High Reproducibility RouteB Route B: Low Reproducibility

Figure 1: Comparative synthetic pathways. Route A (Blue) offers stepwise control, while Route B (Red) risks significant side-reaction formation.

Detailed Protocol: The Protected Route (Method A)

This protocol is designed for 10g scale synthesis. It prioritizes the isolation of stable intermediates to ensure the final deprotection yields a clean product.

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. Mechanism: Electrophilic aromatic substitution.[1][2]

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvent & Catalyst: Charge with Dichloromethane (DCM, 150 mL) and Aluminum Chloride (

    
    , 2.2 equiv) . Cool to 0°C.[3][4][5]
    
  • Electrophile Formation: Add Succinic Anhydride (1.1 equiv) in one portion. Stir for 20 mins at 0°C. Observation: The suspension may darken slightly as the acylium complex forms.

  • Substrate Addition: Dissolve 1,4-Dimethoxybenzene (1.0 equiv) in DCM (50 mL). Add dropwise over 45 minutes.

    • Expert Insight: Rapid addition causes exotherms that lead to di-acylation byproducts.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours.

    • Self-Validation: TLC (50:50 EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      , streaks due to acid) appears.
  • Quench: Pour slowly into Ice/HCl (conc) mixture. Extract with DCM (3x). Wash with Brine.[3][4][5] Dry over

    
    .[3][5]
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: 85-90%.

Phase 2: Carbonyl Reduction (The Critical Step)

Objective: Conversion to 4-(2,5-dimethoxyphenyl)butanoic acid. Choice of Method: While Clemmensen (Zn/Hg) is traditional, Catalytic Hydrogenation (


)  is cleaner for this specific substrate and avoids mercury waste.
  • Setup: Parr Hydrogenator or high-pressure flask.

  • Reaction: Dissolve Keto-acid (from Phase 1) in Ethanol (or Acetic Acid) . Add 10% Pd/C (10 wt% loading) .

  • Conditions: Pressurize to 50 psi

    
     . Heat to 50-60°C. Shake/Stir for 12-18 hours.
    
    • Expert Insight: If conversion is incomplete (checked by NMR - disappearance of ketone carbonyl signal ~195 ppm), add a drop of Perchloric acid (

      
      ) as a promoter, but be cautious of ether cleavage.
      
  • Workup: Filter through Celite. Concentrate filtrate.[3][5]

    • Target Yield: >90%.[6]

Phase 3: Demethylation

Objective: Final deprotection to 4-(2,5-dihydroxyphenyl)butanoic acid.

  • Setup: Dry 250 mL flask,

    
     atmosphere. Strict moisture exclusion is required. 
    
  • Reagent: Dissolve Reduced Intermediate (Phase 2) in anhydrous DCM . Cool to -78°C (Dry ice/Acetone).

  • Addition: Add Boron Tribromide (

    
    , 1M in DCM, 3.0 equiv)  dropwise.
    
    • Safety:

      
       fumes are corrosive. Use a caustic scrubber.
      
  • Reaction: Stir at -78°C for 1 hour, then warm to RT overnight.

  • Quench (Critical): Cool back to 0°C. Add Water dropwise very slowly (violent reaction).

  • Isolation: Extract with Ethyl Acetate (DCM is poor for the di-phenol product). Wash with water.[4][5]

    • Expert Insight: The product is prone to oxidation (turning brown/pink). Add a pinch of Sodium Metabisulfite to the aqueous wash to prevent quinone formation.

  • Final Purity: Recrystallize from water or toluene/ethyl acetate.

Troubleshooting & Self-Validation

A reproducible protocol requires built-in checks. Use this logic flow to diagnose failures.

Troubleshooting Start Problem Detected Issue1 Mixture of Products in Step 1 (FC) Start->Issue1 Issue2 Incomplete Reduction (Ketone remains) Start->Issue2 Issue3 Product turns Pink/Brown upon isolation Start->Issue3 Sol1 Cause: Poly-acylation or Temp too high. Action: Slow addition at 0°C. Issue1->Sol1 Sol2 Cause: Catalyst poisoning. Action: Use fresh Pd/C or switch to Clemmensen (Zn/Hg). Issue2->Sol2 Sol3 Cause: Oxidation to Quinone. Action: Use N2 atmosphere and Na2S2O5 wash. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic failures.

Key Validation Parameters
  • NMR (

    
    ): 
    
    • Phase 1 Product: Distinct singlets for methoxy groups (~3.8 ppm) and aromatic protons.

    • Phase 2 Product: Disappearance of ketone carbon in

      
       NMR. Appearance of methylene multiplet.
      
    • Final Product: Disappearance of methoxy singlets. Broad phenolic -OH peaks (exchangeable with

      
      ).
      
  • Melting Point:

    • 4-(2,5-dimethoxyphenyl)butanoic acid: ~67-71°C [1].[7]

    • 4-(2,5-dihydroxyphenyl)butanoic acid: ~100-102°C (varies with solvation).

References

  • Sigma-Aldrich. "4-(2,5-Dimethoxyphenyl)butyric acid Product Sheet." Sigma-Aldrich Catalog. Link

  • BenchChem. "Technical Support: Synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid (Analogous Protocols)." BenchChem Technical Guides. Link

  • Delhaye, L., et al. "An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid."[8] Green Chemistry, 2006, 8, 181-182.[8] Link

  • PrepChem. "Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid."[9] PrepChem Experimental Database. Link

  • Goudie, A. C., et al. "4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues.

Disclaimer: This guide is for research purposes only. All reactions involving


, 

, and Hydrogen gas must be performed in a fume hood with appropriate PPE.

Sources

Validation

A Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of 4-(2,5-Dihydroxyphenyl)butanoic Acid

A Senior Application Scientist's Guide to Method Selection and Validation In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the cross-validation of 4-(2,5-Dihydroxyphenyl)butanoic acid. This phenolic acid, a potential metabolite or novel therapeutic agent, demands robust analytical methodologies to ensure data integrity from discovery through to quality control.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights honed from years of application science. We will explore the nuances of each technique, from sample preparation to data interpretation, providing a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Analytical Challenge: 4-(2,5-Dihydroxyphenyl)butanoic Acid

4-(2,5-Dihydroxyphenyl)butanoic acid is a polar, non-volatile molecule. Its dihydroxyphenyl moiety makes it susceptible to oxidation, while the carboxylic acid group provides a site for ionization. These characteristics present distinct challenges and opportunities for both HPLC and GC-MS analysis. The choice of analytical technique is not merely a matter of preference but a critical decision that impacts sensitivity, selectivity, and overall data quality.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it an immediate and logical choice for 4-(2,5-Dihydroxyphenyl)butanoic acid.[1][2][3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale Behind the HPLC Protocol

For a polar compound like 4-(2,5-Dihydroxyphenyl)butanoic acid, a reversed-phase HPLC method is the most appropriate starting point. The use of a C18 column provides a non-polar stationary phase, and a polar mobile phase allows for the retention and subsequent elution of the analyte. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial.[4] It serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. Detection via a photodiode array (PDA) detector is advantageous as it provides spectral information, which can aid in peak identification and purity assessment.[5][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Start: Sample Weighing s_dissolve Dissolution in Mobile Phase s_start->s_dissolve s_filter Filtration (0.45 µm) s_dissolve->s_filter h_inject Injection into HPLC s_filter->h_inject h_separate C18 Reversed-Phase Separation h_inject->h_separate h_detect PDA Detection h_separate->h_detect d_integrate Peak Integration h_detect->d_integrate d_quantify Quantification via Calibration Curve d_integrate->d_quantify d_report Reporting d_quantify->d_report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis g_start Start: Sample Weighing g_dissolve Dissolution in Solvent g_start->g_dissolve g_dry Evaporation to Dryness g_dissolve->g_dry g_derivatize Derivatization (Silylation) g_dry->g_derivatize gc_inject Injection into GC g_derivatize->gc_inject gc_separate Capillary Column Separation gc_inject->gc_separate gc_ionize Electron Ionization (EI) gc_separate->gc_ionize gc_detect Mass Spectrometry Detection gc_ionize->gc_detect gd_integrate Peak Integration gc_detect->gd_integrate gd_quantify Quantification via Calibration Curve gd_integrate->gd_quantify gd_report Reporting gd_quantify->gd_report

Sources

Comparative

A Comparative Guide to Confirming the Structure of 4-(2,5-Dihydroxyphenyl)butanoic acid via FTIR Spectroscopy

This guide provides a detailed, experience-driven comparison for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy to confirm the molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, experience-driven comparison for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy to confirm the molecular structure of 4-(2,5-Dihydroxyphenyl)butanoic acid. We will move beyond a simple procedural outline to explore the causal relationships between molecular structure and spectral data, thereby establishing a self-validating framework for analysis.

Introduction: The Molecular Challenge and the Spectroscopic Solution

4-(2,5-Dihydroxyphenyl)butanoic acid is a molecule of interest due to its hybrid structure, incorporating a carboxylic acid, a hydroquinone-type aromatic ring, and an aliphatic chain. This combination of functional groups presents a unique spectroscopic fingerprint. While techniques like NMR and Mass Spectrometry provide invaluable data on the carbon-hydrogen framework and mass, FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for confirming the presence and bonding environment of key functional groups.[1][2] Its power lies in its ability to probe the vibrational transitions of specific chemical bonds, making it an ideal tool for structural verification.[1]

This guide will compare the theoretically expected infrared absorption bands for 4-(2,5-Dihydroxyphenyl)butanoic acid with a set of representative experimental data, providing a logical pathway to structural confirmation.

Theoretical vs. Experimental: Establishing the Spectroscopic Baseline

The core principle of this analysis is to match the vibrational modes predicted from the molecule's known structure with the absorption bands observed in an actual spectrum. Each functional group absorbs infrared radiation at a characteristic frequency range, and the specific environment can cause slight shifts in these frequencies.[3]

The Key Functional Groups of 4-(2,5-Dihydroxyphenyl)butanoic acid:

  • Carboxylic Acid (-COOH): This group is particularly distinctive. In the solid state, it typically exists as a hydrogen-bonded dimer, which dramatically influences its spectral appearance.

  • Phenolic Hydroxyls (-OH): The two hydroxyl groups attached to the aromatic ring will also engage in hydrogen bonding.

  • Aliphatic Chain (-CH2-): The butanoic acid backbone provides signals for saturated carbon-hydrogen bonds.

  • Substituted Aromatic Ring (C6H3): The 1,2,4-trisubstituted benzene ring has several characteristic vibrations.

The interplay of these groups, particularly the extensive hydrogen bonding, is expected to produce a complex but highly informative spectrum.

Experimental Protocol: A Self-Validating Methodology

To acquire high-quality, reproducible data, a standardized experimental approach is critical. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples.[4][5]

Step-by-Step Workflow for FTIR Analysis (KBr Pellet Method):

  • Sample and KBr Preparation: Dry approximately 1-2 mg of the synthesized 4-(2,5-Dihydroxyphenyl)butanoic acid and 100-200 mg of spectroscopy-grade KBr in an oven to remove any residual moisture. Water shows a very broad O-H absorption and can obscure key spectral features.

  • Grinding: Using an agate mortar and pestle, thoroughly grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is a homogenous, fine powder.[4] This step is crucial to reduce light scattering and produce a clear pellet.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Background Spectrum: Place an empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step that accounts for atmospheric CO2, water vapor, and any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry 1. Dry Sample & KBr Grind 2. Grind Mixture Dry->Grind Press 3. Press Pellet Grind->Press Background 4. Run Background Spectrum Press->Background Sample 5. Acquire Sample Spectrum Background->Sample Process 6. Process Data Sample->Process Interpret 7. Interpret Spectrum Process->Interpret

Caption: Workflow for FTIR analysis using the KBr pellet method.

Data Interpretation: A Comparative Analysis

The confirmation of the structure hinges on a direct comparison between established, authoritative wavenumber ranges and the peaks observed in the experimental spectrum.

Below is a table comparing the theoretical absorption ranges for the functional groups in 4-(2,5-Dihydroxyphenyl)butanoic acid with a set of plausible experimental results.

Vibrational Mode Functional Group Theoretical Range (cm⁻¹) [cite] Hypothetical Experimental Peak (cm⁻¹) Appearance
O-H StretchCarboxylic Acid (dimer)3300-2500[5][6][7][8]~3000Very Broad, Strong
O-H StretchPhenol (H-bonded)3550-3200[3][9][10]~3350Broad, Strong
C-H StretchAromatic3100-3000[1][11][12]3055Sharp, Weak
C-H StretchAliphatic (CH₂)3000-2850[13][14]2945, 2860Sharp, Medium
C=O StretchCarboxylic Acid (dimer)1725-1700[5][6][15]1708Strong, Sharp
C=C StretchAromatic Ring1600-1585 & 1500-1400[1][11]1610, 1515Medium, Sharp
C-O StretchCarboxylic Acid & Phenol1320-1210 (Acid), ~1220 (Phenol)[5][9]1235Strong, Sharp
O-H BendCarboxylic Acid950-910[5][16]930Broad, Medium
C-H Out-of-Plane Bend1,2,4-Trisubstituted Aromatic900-675 (general aromatic)[1][14]875, 815Strong, Sharp

Analysis of the Comparison:

  • The Hydroxyl Region (3600-2500 cm⁻¹): The most telling feature is the extremely broad absorption centered around 3000 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6][15] This broad peak often overlaps with other stretches. Superimposed on this is another strong, broad peak around 3350 cm⁻¹, consistent with the hydrogen-bonded phenolic hydroxyl groups.[9][10] The presence of both features provides strong evidence for both types of hydroxyl groups.

  • The C-H Stretching Region (3100-2800 cm⁻¹): The experimental spectrum clearly distinguishes between aromatic and aliphatic C-H bonds. A weaker, sharp peak just above 3000 cm⁻¹ (3055 cm⁻¹) confirms the presence of C-H bonds on the benzene ring, while the stronger, sharp peaks below 3000 cm⁻¹ (2945, 2860 cm⁻¹) are definitive for the sp³-hybridized carbons of the butanoic acid chain.[1][11][13]

  • The Carbonyl Peak (1708 cm⁻¹): An intense, sharp absorption at 1708 cm⁻¹ is the unmistakable signature of a carbonyl (C=O) group.[15] Its position, around 1710 cm⁻¹, is highly indicative of a saturated aliphatic carboxylic acid that is hydrogen-bonded, rather than a free monomeric acid which would appear at a higher frequency (~1760 cm⁻¹).[8]

  • The Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of confirmatory data.

    • The sharp peaks at 1610 and 1515 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic ring.[1]

    • A strong peak at 1235 cm⁻¹ falls squarely in the region for C-O stretching, likely an overlap of the C-O bonds from both the carboxylic acid and the two phenols.[5][9]

    • The broad O-H bend around 930 cm⁻¹ is another hallmark of a carboxylic acid dimer.[16]

    • Finally, the strong, sharp peaks at 875 and 815 cm⁻¹ are consistent with the out-of-plane C-H bending patterns for a 1,2,4-trisubstituted aromatic ring, helping to confirm the substitution pattern.[17]

Conclusion

The close correlation between the theoretical absorption frequencies and the hypothetical experimental data provides a robust confirmation of the molecular structure of 4-(2,5-Dihydroxyphenyl)butanoic acid. Each key functional group—the dimeric carboxylic acid, the phenolic hydroxyls, the aliphatic chain, and the substituted aromatic ring—provides a distinct and identifiable signal in the FTIR spectrum. By systematically comparing the observed peaks to known correlation charts and understanding the causal effects of the molecular environment (such as hydrogen bonding), FTIR spectroscopy serves as an indispensable tool for structural validation in a research and development setting.

References

  • doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
  • LibreTexts Chemistry. (2022). Infrared spectra of alcohols and phenols.
  • Drawell. (2024, May 31).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • University of California, Los Angeles. (n.d.).
  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry: Carboxylic Acids.
  • International Journal of Advanced Engineering Research and Science. (2025, June 30).
  • Mansoura University. (n.d.).
  • MilliporeSigma. (n.d.). Table of IR Absorptions.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.
  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (2022, November).
  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach.
  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons.
  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Wisconsin-Madison. (n.d.). IR Chart.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Semantic Scholar. (1955).
  • SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
  • ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol.
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • University of Massachusetts Boston. (n.d.).
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • University of California, Riverside. (n.d.). IR handout.

Sources

Validation

A Strategic Guide to the Comparative Toxicological Assessment of 4-(2,5-Dihydroxyphenyl)butanoic Acid and its Metabolites

Introduction: Uncovering the Toxicological Profile of a Novel Hydroquinone Derivative 4-(2,5-Dihydroxyphenyl)butanoic acid is a phenolic compound featuring a hydroquinone moiety, a structure known for both its industrial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Toxicological Profile of a Novel Hydroquinone Derivative

4-(2,5-Dihydroxyphenyl)butanoic acid is a phenolic compound featuring a hydroquinone moiety, a structure known for both its industrial utility and its potential for significant biological activity. Hydroquinone and its derivatives are metabolites of benzene and are recognized for their potential to induce toxicity, including DNA damage and carcinogenicity.[1][2] While the parent compound's structure suggests potential applications, a significant knowledge gap exists regarding its metabolic fate and the toxicological profile of its biotransformation products. The toxicity of a xenobiotic is not solely determined by the parent molecule; its metabolites can exhibit either attenuated or significantly enhanced toxicity. Therefore, a comprehensive safety assessment necessitates a comparative analysis of the parent compound alongside its primary metabolites.

This guide provides a robust experimental framework for researchers, scientists, and drug development professionals to conduct a comparative toxicological evaluation of 4-(2,5-Dihydroxyphenyl)butanoic acid and its putative metabolites. We will delineate a scientifically-grounded strategy, from postulating metabolic pathways to detailing validated in vitro assays for cytotoxicity and genotoxicity, enabling a thorough and reliable assessment of their relative risks.

Part 1: Postulated Metabolic Pathways and Key Analytes for Comparison

The metabolic journey of a phenolic compound in the body typically involves Phase I and Phase II enzymatic reactions, primarily in the liver, as well as biotransformation by the gut microbiota.[3][4] For 4-(2,5-Dihydroxyphenyl)butanoic acid, we can postulate several key metabolic transformations based on established pathways for structurally similar compounds.

Phase I Metabolism: The Risk of Quinone Formation The hydroquinone ring is susceptible to oxidation, a Phase I reaction, to form a highly reactive p-benzoquinone derivative.[5] This oxidation can occur via cytochrome P450 enzymes. Benzoquinones are electrophilic and can readily form adducts with cellular macromolecules like DNA and proteins, a primary mechanism of their toxicity.[1] This makes the quinone metabolite a critical candidate for toxicological comparison.

Phase II Metabolism: Detoxification via Conjugation The hydroxyl groups of the parent compound are prime targets for Phase II conjugation enzymes.[3][4] Glucuronidation (by UGTs) and sulfation (by SULTs) are the most common pathways, resulting in more water-soluble metabolites that are more readily excreted. These conjugated metabolites are generally considered detoxification products, and their inclusion in the toxicological assessment is crucial to confirm their attenuated activity compared to the parent compound and the Phase I metabolite.

Gut Microbiota Metabolism: Degradation to Simpler Phenolics Phenolic compounds that reach the colon are subject to extensive metabolism by the gut microbiota.[6][7] This can involve the cleavage of the butanoic acid side chain, leading to the formation of simpler, more easily absorbed phenolic acids like 2,5-dihydroxyphenylacetic acid. The biological activity of these microbially-generated metabolites can differ significantly from the parent compound.

The following diagram illustrates the proposed metabolic pathways and the key compounds selected for comparative toxicity testing: the Parent Compound , the putative Quinone Metabolite (Metabolite A) , a representative Glucuronide Conjugate (Metabolite B) , and a Microbiota-Derived Metabolite (Metabolite C) .

Metabolic_Pathway cluster_0 Systemic Metabolism (Liver) cluster_1 Gut Microbiota Metabolism Parent 4-(2,5-Dihydroxyphenyl) butanoic acid (Parent) Metabolite_A 4-(2,5-Dioxocyclohexa-1,3-dienyl) butanoic acid (Metabolite A - Quinone) Parent->Metabolite_A Phase I: Oxidation (CYP450) Metabolite_B Glucuronide Conjugate (Metabolite B) Parent->Metabolite_B Phase II: Glucuronidation (UGTs) Metabolite_C 2,5-Dihydroxyphenylacetic acid (Metabolite C) Parent->Metabolite_C Side-chain cleavage

Caption: Proposed metabolic pathways for 4-(2,5-Dihydroxyphenyl)butanoic acid.

Part 2: A Multi-Assay Strategy for Comparative Toxicity Profiling

To build a comprehensive understanding of the potential hazards, we propose a tiered in vitro testing strategy. This approach efficiently screens for both general cytotoxicity and specific genotoxic potential, providing a comparative dataset across the parent compound and its key metabolites. The use of a human liver cell line, such as HepG2, is recommended as it is metabolically competent and a relevant model for studying hepatotoxicity.

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Toxicity Assessment cluster_data Data Analysis & Comparison Parent Parent Compound Cytotoxicity Cytotoxicity Profiling (HepG2 cells) Parent->Cytotoxicity Genotoxicity Genotoxicity Profiling Parent->Genotoxicity MetA Metabolite A (Quinone) MetA->Cytotoxicity MetA->Genotoxicity MetB Metabolite B (Glucuronide) MetB->Cytotoxicity MetB->Genotoxicity MetC Metabolite C (Microbial) MetC->Cytotoxicity MetC->Genotoxicity MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT LDH LDH Release Assay (Membrane Integrity) Cytotoxicity->LDH Ames Ames Test (Mutagenicity) Genotoxicity->Ames Comet Comet Assay (DNA Strand Breaks) Genotoxicity->Comet IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Genotox_Eval Assess Mutagenic & DNA Damage Potential Ames->Genotox_Eval Comet->Genotox_Eval Comparison Comparative Toxicity Report IC50->Comparison Genotox_Eval->Comparison

Caption: Workflow for the comparative in vitro toxicity assessment.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and the use of complementary endpoints.

Cytotoxicity Assessment
  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • HepG2 cells

    • 96-well flat-bottom plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (Parent, Metabolites A, B, C) dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)[8]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and vehicle control (medium with DMSO).

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[8]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

  • Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Materials:

    • Cell culture setup as for the MTT assay.

    • Commercially available LDH cytotoxicity assay kit.

    • Lysis buffer (provided in the kit, for maximum LDH release control).

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. Include additional control wells for maximum LDH release (cells treated with lysis buffer).

    • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11]

    • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Maximum LDH Release - Negative Control)] x 100.

    • Determine the LC50 value (the concentration that causes 50% cell lysis).

Genotoxicity Assessment
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively). A test compound is considered mutagenic if it causes a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to grow on an amino acid-deficient medium.[12] The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13]

  • Materials:

    • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA).

    • Minimal glucose agar plates.

    • Top agar, biotin/histidine or tryptophan solutions.

    • Test compounds and appropriate positive controls (e.g., 2-nitrofluorene for TA98).

    • S9 fraction and cofactor solution.

  • Protocol (Plate Incorporation Method):

    • Preparation: Melt top agar and maintain at 45°C. Add required supplements (histidine/biotin or tryptophan).

    • Exposure: To a sterile tube, add 100 µL of bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of PBS (without S9) or 500 µL of S9 mix (with S9).

    • Plating: Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute evenly.

    • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A positive result is defined as a dose-related increase in the number of revertant colonies to a level at least twice that of the negative control.

  • Principle: This sensitive method detects DNA strand breaks in individual eukaryotic cells.[14] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." During electrophoresis under alkaline conditions (pH > 13), fragmented DNA migrates away from the nucleoid, forming a "comet" shape.[15] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[16]

  • Materials:

    • HepG2 cells.

    • Microscope slides (pre-coated).

    • Low melting point agarose (LMPA) and normal melting point agarose (NMPA).

    • Lysis solution (high salt, detergent, Triton X-100).

    • Alkaline electrophoresis buffer (pH > 13).

    • Neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • DNA stain (e.g., SYBR Gold).

    • Fluorescence microscope with appropriate software.

  • Protocol:

    • Cell Treatment: Treat HepG2 cells in suspension or in a culture dish with various concentrations of the test compounds for a short period (e.g., 2-4 hours). Include a positive control (e.g., methyl methanesulfonate).

    • Slide Preparation: Mix a suspension of treated cells with LMPA and pipette onto a pre-coated slide. Allow to solidify.

    • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

    • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

    • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes.

    • Neutralization and Staining: Gently rinse the slides with neutralization buffer, then stain with a fluorescent DNA dye.

    • Scoring: Analyze at least 50-100 randomly selected cells per slide using an automated image analysis system. The primary metric is % Tail DNA (the percentage of total DNA fluorescence in the tail).

  • Data Analysis:

    • Compare the mean % Tail DNA of the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in % Tail DNA indicates a positive (genotoxic) result.

Part 4: Data Presentation for Comparative Analysis

The data generated should be summarized in clear, concise tables to facilitate direct comparison between the parent compound and its metabolites.

Table 1: Comparative Cytotoxicity Data in HepG2 Cells

CompoundAssay TypeEndpoint (48h Exposure)Result (µM)
Parent Compound MTTIC50[Insert Value]
LDH ReleaseLC50[Insert Value]
Metabolite A (Quinone) MTTIC50[Insert Value]
LDH ReleaseLC50[Insert Value]
Metabolite B (Glucuronide) MTTIC50[Insert Value]
LDH ReleaseLC50[Insert Value]
Metabolite C (Microbial) MTTIC50[Insert Value]
LDH ReleaseLC50[Insert Value]

IC50: Concentration causing 50% inhibition of metabolic activity. LC50: Concentration causing 50% cell lysis.

Table 2: Comparative Genotoxicity Data

CompoundAmes Test Result (-S9)Ames Test Result (+S9)Comet Assay Result (% Tail DNA Increase vs. Control)
Parent Compound [e.g., Negative][e.g., Negative][e.g., 5%]
Metabolite A (Quinone) [e.g., Positive][e.g., Positive][e.g., 45%]
Metabolite B (Glucuronide) [e.g., Negative][e.g., Negative][e.g., 2%]
Metabolite C (Microbial) [e.g., Negative][e.g., Negative][e.g., 8%]

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for evaluating the comparative toxicity of 4-(2,5-Dihydroxyphenyl)butanoic acid and its key putative metabolites. By employing a battery of validated in vitro assays that assess distinct toxicological endpoints—metabolic viability, membrane integrity, mutagenicity, and DNA damage—researchers can generate a robust dataset to identify the most hazardous species resulting from biotransformation. The anticipated results, particularly the potential for high toxicity from the quinone metabolite (Metabolite A), underscore the indispensability of this comparative approach in early-stage safety assessment. The successful execution of this experimental plan will provide critical data to inform risk assessment and guide the future development or regulation of this compound.

References

  • National Center for Biotechnology Information. "Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers." PubMed Central, National Institutes of Health, Available at: [Link].

  • ULisboa Repository. "Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers." Repositório da Universidade de Lisboa, Available at: [Link].

  • National Institute of Biology. "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB, Available at: [Link].

  • PubMed. "[Toxicological aspects and health risks associated with hydroquinone in skin bleaching formula]." PubMed, National Institutes of Health, 2004, Available at: [Link].

  • Semantic Scholar. "Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers." Semantic Scholar, Available at: [Link].

  • Taylor & Francis Online. "The Toxicology of Hydroquinone — Relevance to Occupational and Environmental Exposure." Taylor & Francis Online, 2008, Available at: [Link].

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." CLYTE Technologies, 2025, Available at: [Link].

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." TTS Laboratuvar, Available at: [Link].

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, National Institutes of Health, 2013, Available at: [Link].

  • MDPI. "A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation." MDPI, 2024, Available at: [Link].

  • ACS Publications. "Procyanidin Dimers Are Metabolized by Human Microbiota with 2-(3,4-Dihydroxyphenyl)acetic Acid and 5-(3,4-Dihydroxyphenyl)-γ-valerolactone as the Major Metabolites." Journal of Agricultural and Food Chemistry, 2009, Available at: [Link].

  • MDPI. "Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications." MDPI, 2020, Available at: [Link].

  • Proceedings of the National Academy of Sciences. "Discovery of a widespread metabolic pathway within and among phenolic xenobiotics." PNAS, 2017, Available at: [Link].

  • Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery." Kosheeka, 2025, Available at: [Link].

  • Research, Society and Development. "The role of phenolic compounds in metabolism and their antioxidant potential." Research, Society and Development, 2022, Available at: [Link].

  • Scantox. "GLP OECD 471 Ames Test." Scantox, Available at: [Link].

  • Cell Biolabs, Inc. "CytoSelect™ LDH Cytotoxicity Assay Kit." Cell Biolabs, Available at: [Link].

  • Bio-protocol. "LDH Cytotoxicity Assay." Bio-protocol, Available at: [Link].

  • Gentronix. "OECD 471: Ames Test." Gentronix, Available at: [Link].

  • Tiaris Biosciences. "LDH CYTOTOXICITY ASSAY KIT." Tiaris Biosciences, 2025, Available at: [Link].

  • ResearchGate. "Phenol metabolites (phase I, phase II) proposed as intake biomarkers of virgin olive oil." ResearchGate, Available at: [Link].

  • bioRxiv. "Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats." bioRxiv, 2025, Available at: [Link].

  • ResearchGate. "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." ResearchGate, 2025, Available at: [Link].

  • Alfa Cytology. "In Vitro Cytotoxicity Assay." Alfa Cytology, Available at: [Link].

  • Inotiv. "Comet Assay." Inotiv, Available at: [Link].

  • SL Nutrition and Metabolism. "3, 4-Dihydroxyphenyl Acetic Acid, A Microbial Metabolite of Quercetin, Protects Intestinal and Pancreatic Beta Cell Line." SL Nutrition and Metabolism, 2017, Available at: [Link].

  • PubMed. "Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens." PubMed, National Institutes of Health, 2020, Available at: [Link].

  • Nature Communications. "An extended reconstruction of human gut microbiota metabolism of dietary compounds." Nature, 2021, Available at: [Link].

  • National Center for Biotechnology Information. "The Chemistry of Gut Microbial Metabolism of Polyphenols." PubMed Central, National Institutes of Health, Available at: [Link].

  • Frontiers in Toxicology. "In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials." Frontiers, Available at: [Link].

  • ResearchGate. "Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing." ResearchGate, Available at: [Link].

  • OECD iLibrary. "OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay." OECD, 2014, Available at: [Link].

  • MDPI. "Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay." MDPI, 2019, Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(2,5-Dihydroxyphenyl)butanoic acid

Executive Summary & Risk Profile Immediate Action Required: Treat 4-(2,5-Dihydroxyphenyl)butanoic acid as a corrosive irritant and a potential skin sensitizer . This molecule combines a hydroquinone moiety (phenol deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat 4-(2,5-Dihydroxyphenyl)butanoic acid as a corrosive irritant and a potential skin sensitizer .

This molecule combines a hydroquinone moiety (phenol derivative) with a carboxylic acid tail. This structural duality dictates a safety profile that exceeds standard organic handling. You are not just managing acidity; you are managing phenolic absorption, which can lead to systemic toxicity and protein denaturation.

Core Hazards (Read-Across Analysis):

  • Skin/Eye Corrosion: The phenolic hydroxyl groups increase lipophilicity, allowing faster dermal penetration than simple mineral acids.

  • Sensitization: Hydroquinone derivatives are known sensitizers (Category 1B). Repeated exposure may trigger allergic dermatitis.

  • Oxidation Instability: The 2,5-dihydroxy substitution pattern is prone to oxidation into quinones (turning the solid brown/black), which are often more toxic and reactive than the parent compound.

The PPE Matrix: Barrier Integrity System

Do not rely on generic "lab safety" rules. Use this matrix to select barriers specifically resistant to phenolic acids.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (High-Dex, >0.14 mm) or NeoprenePhenols can permeate thin nitrile. The "cuff-over-cuff" method creates a tortuous path, preventing liquid creep. Change outer gloves every 30 mins of active handling.
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient.As a solid powder, the dust is acidic and corrosive. Goggles seal the orbital area against airborne micro-particles that glasses miss.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Spill)Engineering controls (Hood) are mandatory. If weighing outside a hood (not recommended), a fitted P100 respirator is required to prevent mucous membrane irritation.
Body Defense Lab Coat (Buttoned, High-Neck) + Chemical Apron (if handling >5g)Standard cotton coats absorb liquids. A rubberized or Tyvek apron prevents "soak-through" to the chest/lap during solubilization.

Operational Workflow: Safe Handling & Exposure Response

The following diagram illustrates the decision logic for handling this compound, integrating safety checks with operational steps.

SafeHandlingWorkflow Start START: Task Definition RiskCheck Risk Assessment: Quantity > 1g or Solution? Start->RiskCheck PPE_Standard Standard PPE: Nitrile (Double), Goggles, Lab Coat RiskCheck->PPE_Standard Low Risk PPE_Enhanced Enhanced PPE: Add Apron + Face Shield RiskCheck->PPE_Enhanced High Risk EngControl Engineering Control: Fume Hood On (Sash < 18") PPE_Standard->EngControl PPE_Enhanced->EngControl Handling Active Handling: Weighing / Solubilization EngControl->Handling SpillCheck Spill / Exposure? Handling->SpillCheck Decon Decon Protocol: 1. Absorb (Dry) 2. Wash (Soap/Water) 3. Neutralize (Bicarb) SpillCheck->Decon No (Routine) Emergency EMERGENCY RESPONSE: Eye: Flush 15m Skin: Wash 15m + Seek Med SpillCheck->Emergency Yes (Incident) Waste Disposal: Segregated Organic Waste Decon->Waste Emergency->Waste

Figure 1: Operational logic flow ensuring barrier protection scales with experimental risk.

Detailed Operational Protocols

A. Weighing & Transfer (Solid State)

The critical risk is airborne dust inhalation and static cling.

  • Static Control: Use an antistatic gun on the spatula and weigh boat. Hydroquinone derivatives are often fluffy solids that carry static charge, causing them to "jump" onto gloves.

  • Draft Shield: Weigh inside the fume hood. If air turbulence disturbs the balance, use a draft shield, but never remove your head from the hood's protection plane.

  • Tool Cleaning: Immediately wipe the spatula with a Kimwipe dampened in Ethanol/Water (70:30) inside the hood before removing it.

B. Solubilization (Liquid State)

The critical risk is splash and exothermic dissociation.

  • Solvent Choice: This compound is soluble in organic solvents (DMSO, Ethanol) and basic aqueous buffers.

  • Acidification Risk: If dissolving in basic buffer (e.g., NaOH), add the solid slowly . The carboxylic acid neutralization is exothermic; rapid addition can cause micro-boiling or splashing.

  • Vessel: Use a screw-cap vial (amber glass preferred to prevent photo-oxidation). Do not use open beakers for storage.

Decontamination & Disposal[2][4][7][8]

Waste Segregation
  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant"). Do not throw in regular trash.

  • Liquid Waste: Collect in Non-Halogenated Organic Waste (if dissolved in EtOH/DMSO) or Aqueous Basic Waste (if in buffer).

  • Do Not Mix: Do not mix with strong oxidizing agents (e.g., Nitric acid waste), as this can trigger rapid oxidation of the hydroquinone ring.

Spill Management (Small Scale < 10g)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are secure.

  • Dry Clean: If powder, cover with a wet paper towel (to prevent dust) and scoop up.

  • Wet Clean: If liquid, cover with an absorbent pad.

  • Wash: Clean the surface with 10% Sodium Bicarbonate (to neutralize the acid) followed by detergent water (to remove the phenolic residue).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136, Hydroquinone (Structural Analog for Toxicity). Retrieved from [Link]

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